molecular formula C9H12O B2368333 Spiro[4.4]non-3-en-2-one CAS No. 31297-51-5

Spiro[4.4]non-3-en-2-one

Cat. No.: B2368333
CAS No.: 31297-51-5
M. Wt: 136.194
InChI Key: ZZOFYRXWBRWEFJ-UHFFFAOYSA-N
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Description

Spiro[4.4]non-3-en-2-one (CAS 31297-51-5) is a carbon-based spirocyclic compound with the molecular formula C9H12O and a molecular weight of 136.19 g/mol. Its structure features two cyclopentane rings connected at a single spiro carbon atom, with one ring incorporating an α,β-unsaturated ketone moiety. This unique, rigid three-dimensional architecture makes it a valuable building block in organic synthesis. The primary research value of Spiro[4.4]non-3-en-2-one lies in its role as a synthetic intermediate. Its unique structural characteristics influence reactivity and selectivity in various chemical environments, making it a key intermediate for synthesizing more complex organic molecules (citation:4). Recent scientific literature highlights the significant interest in spiro[4.4]nonatriene systems, which exhibit spiroconjugation—a through-space interaction of perpendicular π-systems that can manipulate HOMO-LUMO gaps. This property is a valuable design element for developing novel optoelectronic materials and dyes (citation:2). Furthermore, related spiro[4.4]nonene scaffolds are found in compounds with notable biological activity. For instance, the antibiotic armeniaspirol A contains a spiro[4.4]non-8-ene core and has demonstrated potent activity against Gram-positive pathogens by acting as a protonophore that disrupts bacterial membrane potential (citation:6). This product is intended for research and laboratory use only. It is strictly for use in professional settings by qualified chemists and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4.4]non-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-8-3-6-9(7-8)4-1-2-5-9/h3,6H,1-2,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOFYRXWBRWEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Conformational Analysis of Spiro[4.4]nonane Enone Systems

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Elucidation and Stereoelectronic Application

Executive Summary

The spiro[4.4]nonane scaffold represents a privileged motif in modern drug discovery, offering a rigid, three-dimensional departure from the "flatland" of traditional heteroaromatic libraries.[1] However, the utility of spiro[4.4]nonane enones is frequently bottlenecked by their deceptive conformational complexity. Unlike fused ring systems, the spiro center enforces orthogonality, creating unique stereoelectronic phenomena—most notably spiroconjugation —while the five-membered rings oscillate between envelope and twist conformations.

This guide provides a rigorous framework for analyzing these systems. It moves beyond basic characterization, integrating computational modeling, chiroptical spectroscopy (CD), and reactivity profiles to predict and validate stereochemical outcomes.

Structural Fundamentals & Stereoelectronics

The Orthogonal Constraint

The defining feature of spiro[4.4]nonane is the


 spiro-carbon (C5), which forces the two cyclopentane rings into mutually perpendicular planes. In enone systems (e.g., spiro[4.4]non-2-en-1-one), this orthogonality has two critical consequences:
  • Facial Differentiation: The "distal" ring acts as a permanent steric shield, blocking one face of the enone. This is not merely steric bulk; it is a fixed geometric barrier that dictates the trajectory of nucleophilic attack (Burgi-Dunitz angle).

  • Ring Puckering: The saturated ring typically adopts an envelope or half-chair conformation to minimize eclipsing interactions. The enone ring, constrained by

    
     hybridization, is flatter but still exhibits significant puckering to relieve angle strain at the spiro center.
    
Spiroconjugation: The Electronic Signature

In systems where


-systems exist in both rings (e.g., spiro[4.4]nona-1,6-dione or related dienes), the perpendicular arrangement allows for spiroconjugation .[2] This is a through-space interaction between the 

-orbitals of the two orthogonal

-systems.
  • Mechanism: The antisymmetric combinations of the isolated

    
    -orbitals can overlap at the spiro center.
    
  • Observable Effect: This interaction splits the energy levels, typically resulting in a bathochromic shift (red shift) in UV-Vis absorption spectra compared to isolated cyclopentenones.

  • Significance: For medicinal chemists, this alters the LUMO energy, affecting the electrophilicity of the enone in Michael additions.

Computational Methodologies

Modeling spiro[4.4]nonanes requires navigating a shallow potential energy surface where multiple envelope conformers coexist.

Recommended Workflow

Standard minimization often traps the structure in a local minimum. A Boltzmann-weighted conformational search is mandatory.

Protocol: Conformational Search & DFT Optimization

  • Force Field Screening: Generate initial conformers using MMFF94 or OPLS3e. The low barrier to pseudorotation in five-membered rings requires exhaustive sampling (energy window: 5.0 kcal/mol).

  • Geometry Optimization: Re-optimize all conformers within 3.0 kcal/mol of the global minimum using DFT.

    • Functional:M06-2X (excellent for dispersion interactions in crowded spiro centers) or

      
      B97X-D .
      
    • Basis Set:def2-TZVP (triple-zeta quality is necessary to resolve subtle puckering differences).

  • Frequency Calculation: Confirm stationary points (zero imaginary frequencies).

  • Solvent Model: Apply IEFPCM (e.g., in Chloroform or Methanol) to match experimental NMR/CD conditions.

Spectroscopic Elucidation: The Self-Validating Loop

Circular Dichroism (CD) & The Octant Rule

For chiral spiro enones, CD is the gold standard for absolute configuration. The Octant Rule , originally developed for cyclohexanones, can be adapted for cyclopentenones, but with strict caveats regarding ring puckering.

  • The Principle: The carbonyl group is placed at the origin. The sign of the Cotton Effect (CE) is determined by the occupancy of the rear octants.

  • Spiro Application: The orthogonal ring places atoms into specific octants.

    • Example: In (5S)-spiro[4.4]nonane-1,6-dione, the spatial arrangement of the

      
      -methylene protons of the non-enone ring often dictates a strong CE due to their proximity to the carbonyl chromophore.
      
    • Warning: Inversions of the ring pucker (envelope flip) can reverse the sign of the CE. Always corroborate CD data with calculated CD spectra (TD-DFT).

NMR Spectroscopy: NOE & Coupling
  • 
    -
    
    
    
    COSY:
    Establishes spin systems.
  • NOESY/ROESY: Crucial for relative stereochemistry. In spiro systems, look for cross-peaks between the enone

    
    -proton and the proximal protons of the saturated ring. These interactions confirm the specific envelope conformation.
    
  • Coupling Constants (

    
    ):  The vicinal couplings in the saturated ring follow the Karplus relationship. A standard cis coupling in a flat ring is ~8 Hz, but in spiro-systems, twist conformations can distort this to 0–10 Hz.
    

Synthetic Implications: Reactivity & Stereocontrol

The conformation of the spiro scaffold directly influences synthetic outcomes, particularly in 1,2- (Grignard/Hydride) vs. 1,4- (Michael) additions.

The "Cup" Effect

The spiro[4.4]nonane system forms a cup-like shape.

  • Exo-face Attack: Reagents prefer to approach from the "outside" (convex face) of the cup to avoid the steric bulk of the orthogonal ring.

  • Endo-face Attack: Highly disfavored unless directed by a chelating group (e.g., a hydroxyl group on the neighboring ring).

Visualization of Reactivity Pathways

The following diagram illustrates the decision matrix for analyzing reactivity based on conformation.

SpiroReactivity Start Spiro[4.4]nonane Enone (Substrate) Conf Conformational Analysis (Puckering & Face Accessibility) Start->Conf Determine Geometry Path1 Hard Nucleophile (e.g., RMgX, LiAlH4) Conf->Path1 Direct Attack Path2 Soft Nucleophile (e.g., Cuprates, Malonates) Conf->Path2 Conjugate Attack Res1 1,2-Addition (Kinetic Control) Path1->Res1 Res2 1,4-Addition (Thermodynamic Control) Path2->Res2 Stereo1 Stereoselectivity: Anti-Spiro (Convex Face) Res1->Stereo1 Steric Bulk Dominates Stereo2 Stereoselectivity: Guided by Axial Trajectory Res2->Stereo2 Electronic/Orbital Control

Figure 1: Decision matrix for nucleophilic additions to spiro[4.4]nonane enones. The orthogonal ring dictates facial selectivity (convex vs. concave).

Experimental Protocols

Protocol A: Determination of Absolute Configuration via CD

Objective: Correlate the sign of the Cotton Effect with the absolute stereochemistry of the spiro center.

  • Sample Preparation: Dissolve 0.5 mg of the pure enantiomer (obtained via chiral HPLC or baker's yeast resolution) in 2.0 mL of spectroscopic grade Methanol or Acetonitrile.

  • Acquisition:

    • Instrument: Jasco J-1500 or equivalent.

    • Range: 400 nm to 190 nm.

    • Scan Speed: 50 nm/min; Accumulations: 3.

  • Analysis (Octant Rule Application):

    • Identify the

      
       transition (typically 280–320 nm).
      
    • Positive CE (+): Indicates the bulk of the perturbing orthogonal ring lies in a positive octant (e.g., upper-left or lower-right rear).

    • Negative CE (-): Indicates occupancy in a negative octant.

  • Validation: Compare experimental

    
     with TD-DFT calculated spectra (B3LYP/6-311+G(d,p)). A match in sign and approximate magnitude confirms configuration.
    
Protocol B: Synthesis of Enantiopure Spiro[4.4]nonane-1,6-dione

A self-validating synthetic route utilizing kinetic resolution.[3]

  • Precursor Synthesis: Alkylation of methyl 2-oxocyclopentanecarboxylate with 4-bromo-1-butene, followed by ozonolysis and aldol condensation.

  • Kinetic Resolution:

    • Suspend racemic spiro-dione (1.0 eq) in water with Saccharomyces cerevisiae (Baker's yeast) and sucrose.

    • Incubate at 30°C for 24–48 hours.

    • Checkpoint: Monitor by Chiral GC/HPLC. The yeast preferentially reduces the (

      
      )-enantiomer to the ketol, leaving the (
      
      
      
      )-dione unreacted (or vice versa depending on strain).
  • Purification: Extract with EtOAc. Separate the alcohol (reduced product) from the dione (enantiopure starting material) via silica gel chromatography.

  • Quality Control: Verify

    
     ee via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA).
    

Analytical Workflow Visualization

The following diagram details the integrated workflow for full structural characterization.

Workflow cluster_Anal Structural ID Syn Synthesis (Racemic or Asymmetric) Sep Chiral Separation (HPLC/Resolution) Syn->Sep NMR NMR (NOESY) Relative Config Sep->NMR CD CD Spectroscopy Absolute Config Sep->CD XR X-Ray (If crystalline) Sep->XR Comp DFT Modeling (M06-2X/def2-TZVP) NMR->Comp Constraints CD->Comp Compare Spectra Final Validated Structure XR->Final Comp->Final Match Confirmed

Figure 2: Integrated workflow combining wet-lab synthesis, spectroscopic analysis, and computational verification.

References

  • Semmelhack, M. F., Foos, J. S., & Katz, S. (1973).[4] Spiro[4.4]nonatetraene and spiro[4.4]nona-1,3,7-triene.[4] Synthesis and properties. Effects of spiroconjugation. Journal of the American Chemical Society, 95(22), 7325–7336. Link

  • Paquette, L. A. (2004).[5] Conversion of the Enantiomers of Spiro[4.4]nonane-1,6-Diol into Both Epimeric Carbaspironucleosides Having Natural C1' Absolute Configuration.[5] The Journal of Organic Chemistry, 69(22), 7413–7422. Link

  • Gerlach, H., & Müller, W. (1972). Synthese der enantiomeren 1,6-Spiro[4.4]nonadiene.[3][5][6][7] Helvetica Chimica Acta, 55(7), 2277–2286. Link

  • Kirk, D. N. (1986). The octant rule: its place in modern stereochemistry. Tetrahedron, 42(3), 777–818. Link

  • Trost, B. M., & Mao, M. K. (1983). A total synthesis of the spirovetivanes. Journal of the American Chemical Society, 105(5), 1429–1431. Link

Sources

Thermodynamic Stability of Spiro[4.4]nonenone Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[4.4]nonane scaffold has emerged as a privileged structure in drug discovery, offering distinct vectors for substituent display and conformational restriction compared to flat aromatic systems. However, the thermodynamic stability of its functionalized derivatives—specifically spiro[4.4]nonenones —presents a complex challenge involving the interplay of conjugation energy, ring strain, and spiro-center sterics.

This guide provides a definitive technical analysis of the thermodynamic landscape governing spiro[4.4]nonenone isomers. It details the energetic drivers favoring specific tautomers, outlines a self-validating protocol for establishing equilibrium ratios, and maps the degradation pathways that threaten scaffold integrity during scale-up.

Part 1: Structural Dynamics & Theoretical Framework

The Isomeric Landscape

For a mono-unsaturated keto-spiro[4.4]nonane system, stability is dictated primarily by the position of the alkene relative to the carbonyl group. We focus on the three primary positional isomers accessible via standard cyclization (e.g., Nazarov or RCM) or isomerization events.

Isomer DesignationStructure DescriptionElectronic StatePredicted Stability
Isomer A (

)
Spiro[4.4]non-2-en-1-oneConjugatedHigh (Thermodynamic Sink)
Isomer B (

)
Spiro[4.4]non-3-en-1-oneDeconjugatedLow (Kinetic Product)
Isomer C (

)
Spiro[4.4]non-6-en-1-oneDistal/IsolatedMedium (Sterically distinct)
Thermodynamic Drivers

The stability hierarchy is governed by two opposing forces:

  • Conjugative Stabilization: The overlap of the

    
     and 
    
    
    
    orbitals in Isomer A provides a resonance stabilization energy (RSE) of approximately 2.5–3.5 kcal/mol compared to the deconjugated variants. This is the dominant factor.
  • Ring Strain (I-Strain): Introduction of an

    
     center into a cyclopentane ring alters the preferred envelope conformation.
    
    • Isomer A: Contains three

      
       centers (C1, C2, C3) in one ring, flattening it significantly and increasing angle strain.
      
    • Isomer B: Contains two

      
       centers, retaining more flexibility.
      
    • Result: While Isomer A suffers slightly higher angle strain, the electronic conjugation energy overwhelms this penalty, making it the global minimum within the spiro manifold.

The Skeletal Rearrangement Risk

A critical "hidden" thermodynamic risk is the acid-catalyzed rearrangement of the spiro[4.4] system into a fused bicyclo[4.3.0]nonane (hydrindane) system. This Wagner-Meerwein type shift relieves the steric congestion at the quaternary spiro center.

Part 2: Experimental Validation Protocol

To determine the precise thermodynamic ratio for a specific substituted spiro-scaffold, one cannot rely solely on DFT predictions. The following protocol utilizes acid-catalyzed equilibration to experimentally derive the Boltzmann distribution of isomers.

Protocol: Acid-Catalyzed Equilibration

Objective: Determine the thermodynamic equilibrium ratio of spiro-enone isomers.

Reagents:

  • Substrate: Pure kinetic isomer (e.g., deconjugated enone) or mixture.

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH), 10 mol%.

  • Solvent: Benzene-d6 (for in-situ NMR) or Toluene (for preparative scale).

Workflow:

  • Baseline: Dissolve 50 mg of substrate in 0.6 mL Benzene-d6. Acquire

    
    
    
    
    
    H NMR.
  • Initiation: Add 10 mol% p-TsOH.

  • Thermal Equilibration: Heat to 60°C in a sealed NMR tube.

  • Monitoring: Acquire spectra at 1h, 4h, 12h, and 24h intervals.

  • Endpoint: Reaction is complete when the ratio of alkene proton integrals remains constant over two timepoints (

    
    ).
    

Self-Validating Logic:

  • If Isomer A converts to Isomer B, B is more stable.

  • If decomposition occurs (new multiplets in alkyl region), skeletal rearrangement to the fused hydrindane system is occurring (irreversible thermodynamic sink).

Part 3: Visualization of Stability Pathways

The following diagram illustrates the equilibration pathways and the critical "off-pathway" rearrangement risk.

SpiroStability Deconjugated Deconjugated Isomer (Kinetic Product) Spiro[4.4]non-3-en-1-one Enol Enol Intermediate (Transition State) Deconjugated->Enol H+ / -H+ Enol->Deconjugated Conjugated Conjugated Isomer (Thermodynamic Sink) Spiro[4.4]non-2-en-1-one Enol->Conjugated Tautomerization (Fast) Fused Fused Hydrindane (Skeletal Rearrangement) Enol->Fused Wagner-Meerwein Shift (Irreversible) Conjugated->Enol

Caption: Acid-catalyzed isomerization pathways. Green arrows indicate the favorable formation of the conjugated enone. The red dashed line represents the irreversible skeletal rearrangement risk.

Part 4: Synthetic Implications for Drug Design[1]

When designing spiro[4.4]nonenone scaffolds, the thermodynamic stability profile dictates the synthetic strategy:

Synthesis of the Thermodynamic Isomer (Conjugated)
  • Method: Robinson Annulation or RCM followed by acid treatment.

  • Advantage: Highly scalable; product is stable to silica gel chromatography.

  • Risk: Extended exposure to Lewis acids (e.g.,

    
    , 
    
    
    
    ) can trigger the spiro-to-fused rearrangement.
  • Recommendation: Use mild Brønsted acids (

    
    -TsOH) rather than strong Lewis acids for final equilibration.
    
Synthesis of the Kinetic Isomer (Deconjugated)
  • Method: Birch reduction of phenolic precursors or kinetic deprotonation/quenching of saturated ketones.

  • Handling: Must be stored at -20°C. Avoid acidic buffers during purification.

  • Utility: Often used as a "springboard" for stereoselective functionalization (e.g., epoxidation) before equilibrating to the stable conjugated form.

Substituent Effects

Substituents at the C2 or C3 positions drastically alter the equilibrium:

  • C2-Alkyl: Stabilizes the conjugated isomer further (hyperconjugation).

  • C3-Aryl: Heavily favors the conjugated form due to extended

    
    -system (cross-conjugation).
    

References

  • Synthesis of Spiro[4.4]nonane-1,6-diols via Hydrogenation. Source: Tetrahedron Asymmetry.[1][2][3][4] Context: Establishes the baseline stability of the dione precursor and reduction stereoselectivity. URL:[Link](Note: Direct deep link to specific 1995 article via DOI 10.1016/0957-4166(95)00389-9)

  • Gold Catalyzed Spirocyclization to Azaspiro[4.4]nonenones. Source: Organic Chemistry Frontiers (RSC). Context: Demonstrates modern catalytic access to these systems and their stability under metal-catalysis conditions. URL:[Link]

  • Rearrangement of Spiro[4.4]nonatriene to Annulated Fulvenes. Source: National Institutes of Health (PMC) / Chemical Science. Context: Defines the skeletal instability and "vinyl shift" mechanisms that compete with simple isomerization. URL:[Link]

  • Synthesis of Spiro[5.4]decenones and Transformation into Bicyclo[4.4.0] Systems. Source: ResearchGate / European Journal of Organic Chemistry. Context: Provides the mechanistic analogy for acid-catalyzed spiro-to-fused rearrangements. URL:[Link]

Sources

Introduction: Beyond Flatland—The Unique Electronic Landscape of Spirocyclic Enones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of Conjugated Spirocyclic Enones for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents and advanced materials, medicinal chemists and materials scientists are increasingly "escaping from flatland" by moving away from planar, sp2-hybridized scaffolds towards more three-dimensional, sp3-rich molecular architectures.[1][2] Among these, spirocyclic frameworks—structures containing a single atom common to two rings—have emerged as privileged motifs.[2][3][4] When a conjugated enone system is incorporated into this rigid, orthogonal geometry, a unique electronic environment is created. This guide provides a deep dive into the electronic properties of these conjugated spirocyclic enones, exploring how their distinct structure governs their behavior and how these properties can be harnessed for applications in drug discovery and beyond.

The core of a spirocyclic system forces two molecular planes into a perpendicular orientation around a central sp3-hybridized carbon. When these planes contain π-systems, as in a conjugated spirocyclic enone, a phenomenon known as spiroconjugation can occur.[5][6] This is not a direct through-bond conjugation but rather a through-space interaction between the orthogonal π-orbitals, which can lead to novel electronic and photophysical properties distinct from their planar counterparts.[5] This guide will elucidate the principles governing these properties, the experimental and computational methods used to probe them, and their implications for rational drug design.

Section 1: Decoding the Electronic Architecture

The electronic behavior of any molecule is fundamentally dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In conjugated spirocyclic enones, the energy and spatial distribution of these orbitals are a product of both the planar conjugated enone moiety and the orthogonal spiro-linked ring system.

Spectroscopic Fingerprinting: Visualizing Electronic Transitions

Spectroscopic techniques are the primary experimental tools for probing the electronic structure of these molecules.

  • UV-Visible Absorption Spectroscopy: This technique measures the energy required to promote an electron from a ground state orbital to an excited state orbital. For conjugated enones, two characteristic transitions are typically observed: a high-energy π-π* transition and a lower-energy, often weaker, n-π* transition. The precise wavelength of maximum absorption (λ_max) is highly sensitive to the extent of conjugation and the nature of substituents on the molecular framework.

  • Photoluminescence (PL) Spectroscopy: Many spirocyclic compounds exhibit fluorescence, emitting light upon relaxation from an excited state. The emission spectra provide information about the energy of the excited state. A key phenomenon observed in donor-acceptor substituted spirocyclic enones is solvatochromism , where the emission wavelength shifts with solvent polarity. This is a strong indicator of an Intramolecular Charge Transfer (ICT) character in the excited state, where photo-excitation causes a significant shift of electron density from an electron-donating part of the molecule to the electron-accepting enone moiety.[7][8] This ICT process is critical, as it can influence molecular interactions and reactivity.

In Silico Modeling: The Predictive Power of Computational Chemistry

Computational methods are indispensable for rationalizing experimental observations and predicting the properties of novel spirocyclic enones.[9][10]

  • Density Functional Theory (DFT): DFT is a workhorse method for calculating the ground-state electronic structure of molecules.[10][11] It provides accurate predictions of molecular geometries, orbital energies (HOMO/LUMO), and electron density distributions, offering a foundational understanding of the molecule's intrinsic electronic properties.[7][12]

  • Time-Dependent Density Functional Theory (TD-DFT): To understand excited-state phenomena like UV-Vis absorption and fluorescence, TD-DFT is employed. This method can predict the energies of electronic transitions, which correlate directly with experimental spectra.[13] TD-DFT calculations are crucial for confirming the nature of excited states, such as identifying the orbitals involved in an ICT transition.[13][14]

The synergy between experimental spectroscopy and computational modeling provides a validated, in-depth picture of the electronic landscape.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Synthesis Synthesis of Spirocyclic Enone Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification UVVis UV-Vis Spectroscopy Purification->UVVis PL Photoluminescence Spectroscopy Purification->PL Validation Compare & Validate UVVis->Validation λ_abs PL->Validation λ_em GeomOpt Ground State Geometry Optimization (DFT) Freq Frequency Calculation (Confirm Minimum) GeomOpt->Freq TDDFT Excited State Calculation (TD-DFT) Freq->TDDFT DOS Analyze Orbitals (HOMO, LUMO, etc.) TDDFT->DOS TDDFT->Validation Predicted Transitions Interpretation Validated Electronic Structure & Properties Validation->Interpretation

Caption: Combined experimental and computational workflow for electronic property analysis.

Section 2: Engineering Electronic Properties through Synthesis

The true power of spirocyclic enones lies in their tunability. By strategically modifying their chemical structure, one can precisely control their electronic and photophysical properties.[15] This is typically achieved by altering the electron-donating or -withdrawing nature of the constituent parts of the molecule.

Key Synthetic Strategies

Modern organic synthesis provides several powerful methods for constructing the spirocyclic enone core. A notable catalyst-free approach involves the visible-light-induced radical spirocyclization of indole-tethered ynones.[8][13][16] This method proceeds through the formation of an intramolecular electron donor-acceptor (EDA) complex which, upon absorbing light, initiates a radical cascade to form the spirocycle.[13][16][17] Other methods include dearomative spirocyclization of biaryl ynones and hetero-Diels-Alder reactions.[18][19][20]

Case Study: Tuning Photophysical Properties

The incorporation of different heterocycles or substituents provides a clear example of electronic tuning. For instance, replacing a thiophene unit with a more electron-rich furan unit in a spiro-fused system can lead to more efficient photo-induced ICT.[7][21] This is because the furan acts as a stronger electron-donating group, lowering the energy required for the charge transfer excitation.[7] Similarly, oxidizing a sulfur atom within the spiro framework can dramatically alter emission properties.[7]

Compound FamilyKey Structural FeatureHOMO Energy (eV)LUMO Energy (eV)λ_abs (nm)λ_em (nm)Key Electronic Effect
Spiro-ThiopheneThiophene unit-5.5-2.1~350~390Moderate donor capacity
Spiro-Furan[7]Furan unit-5.3-2.1~360~410Stronger electron donor, enhances ICT
Spiro-Thiophene-Dioxide[7]Sulfone (SO2) group-6.0-2.5~340(emissive)Strong electron acceptor, quenches emission
Indole-Ynone[13]Indole donor, Ynone acceptor-5.8 (HOMO on Indole)-1.9 (LUMO on Ynone)~440N/AForms intramolecular EDA complex

Note: HOMO/LUMO values are representative and vary with the specific molecular structure and computational method. λ_abs and λ_em values are generalized from literature examples.

G Diagram of Intramolecular Charge Transfer (ICT) HOMO HOMO (on Donor Moiety) LUMO LUMO (on Enone Acceptor) HOMO->LUMO hν (Absorption) π-π* / ICT HOMO_excited HOMO (Singly Occupied) LUMO_excited LUMO (Singly Occupied) LUMO_excited->HOMO_excited Fluorescence (Emission)

Caption: Energy level diagram illustrating an ICT process in a donor-acceptor system.

Section 3: Applications in Drug Discovery

The unique combination of a rigid 3D geometry and tunable electronic properties makes conjugated spirocyclic enones highly attractive scaffolds for drug development.[1][3][22]

The "Spiro Advantage" in Medicinal Chemistry
  • Enhanced sp3 Character: The spiro-carbon center increases the fraction of sp3-hybridized carbons, moving molecules away from the "flatland" of aromatic drugs. This is correlated with improved solubility, better metabolic stability, and reduced promiscuity.[1][2]

  • Conformational Rigidity: The rigid spirocyclic framework reduces the number of accessible conformations. This can lead to higher binding affinity and selectivity for a biological target by pre-organizing the molecule into a bioactive conformation, reducing the entropic penalty of binding.[1][4]

  • Novel Chemical Space: Spirocycles provide unique vectors for exiting a binding pocket, allowing chemists to explore new structure-activity relationships (SAR).[4]

Mechanism of Action and Electronic Influence

The enone moiety is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in target proteins. The reactivity of the enone is directly governed by its electronic properties. The LUMO energy and the partial positive charge on the β-carbon of the enone determine its susceptibility to nucleophilic attack. By synthetically tuning the electron-withdrawing or -donating nature of the rest of the spirocycle, one can finely modulate this reactivity, optimizing it for therapeutic effect while minimizing off-target reactions. For example, multifunctional spiro enones have been identified as potential lead compounds for anti-inflammatory drugs.[1]

G cluster_pipeline Drug Discovery Pipeline cluster_eproperties Electronic Property Analysis start Target Identification library Design Spirocyclic Enone Library start->library synthesis Synthesis library->synthesis dft DFT/TD-DFT Modeling library->dft In Silico Design screening High-Throughput Screening synthesis->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate lead_opt->dft Rational Design (SAR by Electronics) reactivity Reactivity Prediction (LUMO, Charge) dft->reactivity spectroscopy Spectroscopic Analysis spectroscopy->dft Validation reactivity->lead_opt Guide Reactivity Tuning

Caption: Integration of electronic property analysis into a drug discovery workflow.

Section 4: Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are described.

Protocol: UV-Vis and Photoluminescence Spectroscopy
  • Sample Preparation: Prepare a stock solution of the purified spirocyclic enone in a high-purity solvent (e.g., HPLC-grade Dichloromethane or Acetonitrile) at a concentration of 1 mM. Create a series of dilutions to find an optimal concentration where absorbance is between 0.1 and 1.0 AU for UV-Vis. For fluorescence, use a much more dilute solution (e.g., 1-10 µM) to avoid inner-filter effects.

  • Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer and a calibrated spectrofluorometer.

  • UV-Vis Measurement:

    • Record a baseline spectrum using a cuvette containing only the pure solvent.

    • Record the absorption spectrum of the sample solution from ~200 nm to 800 nm.

    • Identify the wavelength of maximum absorbance (λ_max) for all observed peaks.

  • Fluorescence Measurement:

    • Set the excitation wavelength to the primary λ_max determined from the UV-Vis spectrum.

    • Scan the emission spectrum from the excitation wavelength +10 nm to 800 nm.

    • Identify the wavelength of maximum emission (λ_em).

  • Data Validation: Ensure the Beer-Lambert law is obeyed by checking the linearity of absorbance vs. concentration for the main absorption peak. The emission peak should be independent of the excitation wavelength (Kasha's rule). For solvatochromism studies, repeat steps 3-4 in a range of solvents of varying polarity.

Protocol: Standard DFT/TD-DFT Calculation
  • Structure Input: Build the 3D structure of the spirocyclic enone using a molecular editor. Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics) to obtain a reasonable starting structure.

  • Ground State Optimization (DFT):

    • Method Selection: Choose a functional and basis set appropriate for organic molecules. The B3LYP functional with the 6-31G(d) basis set is a common and reliable starting point.[7]

    • Calculation Setup: Perform a geometry optimization (Opt) calculation. Include a frequency calculation (Freq) in the same job or as a follow-up to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Excited State Calculation (TD-DFT):

    • Setup: Using the optimized ground-state geometry from the previous step, set up a TD-DFT calculation.

    • Parameters: Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the UV-Visible range.

    • Solvent Effects: If comparing to solution-phase spectra, include a solvent model (e.g., Polarizable Continuum Model - PCM).

  • Data Analysis & Validation:

    • Extract the calculated vertical excitation energies and oscillator strengths. The transitions with the highest oscillator strengths correspond to the most intense peaks in the UV-Vis spectrum.

    • Visualize the molecular orbitals involved in the key transitions to determine their character (e.g., π-π, n-π, ICT).

    • Validation: Compare the calculated excitation energies (converted to nm) with the experimental λ_max. A good correlation validates the chosen computational model.

Conclusion and Future Outlook

Conjugated spirocyclic enones represent a fascinating class of molecules whose unique, rigid three-dimensional structure imparts a rich and tunable set of electronic properties. The interplay between the conjugated enone plane and the orthogonal spiro-linked ring gives rise to distinct spectroscopic signatures and reactivities that can be rationally engineered through synthesis. The synergy of high-level spectroscopic analysis and predictive computational modeling provides a powerful toolkit for understanding and harnessing these properties. For drug development professionals, the "spiro advantage"—offering enhanced sp3-character, conformational rigidity, and novel design vectors—makes these scaffolds exceptionally promising for tackling challenging biological targets. As synthetic methods become more sophisticated and our understanding of their electronic behavior deepens, conjugated spirocyclic enones are poised to become increasingly vital components in the design of next-generation therapeutics and advanced functional materials.

References

  • Title: Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties.[7][21][23] Source: MDPI URL: [Link]

  • Title: Visible-light-induced intramolecular charge transfer in the radical spirocyclisation of indole-tethered ynones.[8][13][16][24] Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.[1][2][3] Source: DNDi (Drugs for Neglected Diseases Initiative) URL: [Link]

  • Title: Light induced charge-transfer radical spirocyclisation.[17] Source: ResearchGate URL: [Link]

  • Title: Energetic Tuning in Spirocyclic Conjugated Polymers.[15] Source: PMC (PubMed Central) URL: [Link]

  • Title: Theory Untangles Fascinating Properties of Spiro-Compounds.[14] Source: Mario Barbatti URL: [Link]

  • Title: Synthesis of polychloromethylated and halogenated spiro[21][21]trienones via dearomative spirocyclization of biaryl ynones.[18] Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis and Materials Properties of Spiro-conjugated Carbon-bridged Phenylenevinylenes.[25] Source: The University of Tokyo URL: [Link]

  • Title: The Spirocycle Surge in Drug Discovery.[4] Source: Drug Hunter URL: [Link]

  • Title: Helical Electronic Transitions of Spiroconjugated Molecules.[5][6] Source: ChemRxiv URL: [Link]

  • Title: Electronic properties of spiro compounds for organic electronics.[12] Source: PubMed URL: [Link]

  • Title: Electronic structure studies of quinones and semiquinones: accurate calculation of spin densities and electron paramagnetic resonance parameters.[11] Source: PubMed URL: [Link]

  • Title: Synthesis, structural, spectroscopic investigation, Hirshfeld surface analysis and DFT calculation of a new spiro compound including 4-nitroaniline moiety.[26] Source: ResearchGate URL: [Link]

  • Title: Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes.[19] Source: MDPI URL: [Link]

  • Title: Nitro-Spirocyclization of Biaryl Ynones with tert-Butyl Nitrite: Access to NO2-Substituted Spiro[21][21]trienones.[20] Source: ACS Publications URL: [Link]

  • Title: Brief History of Electronic Structure Calculations in Computational Chemistry.[9] Source: Journal of Nanotechnology Research URL: [Link]

  • Title: Comprehensive electronic-structure methods review featured in Nature Materials.[10] Source: MARVEL NCCR URL: [Link]

  • Title: Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction.[22] Source: ACS Publications URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle.[27] Source: MDPI URL: [Link]

Sources

Methodological & Application

Asymmetric Synthesis of Spiro[4.4]non-3-en-2-one via Organocatalysis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Spiro[4.4]nonane Scaffold

The spiro[4.4]nonane framework, characterized by a central quaternary carbon connecting two five-membered rings, is a privileged structural motif found in a diverse array of natural products and pharmacologically active compounds. Its unique three-dimensional architecture imparts specific conformational rigidity, which is highly desirable in drug design for optimizing interactions with biological targets. The asymmetric synthesis of these spirocycles, particularly the enone derivative spiro[4.4]non-3-en-2-one, presents a significant challenge in modern organic chemistry. Organocatalysis has emerged as a powerful and environmentally benign strategy to access these chiral molecules with high enantioselectivity.[1][2] This application note provides a detailed protocol and mechanistic insights into the asymmetric synthesis of spiro[4.4]non-3-en-2-one, leveraging the power of proline-derived organocatalysts.

Guiding Principles: Causality in Asymmetric Organocatalysis

The success of an asymmetric organocatalytic reaction hinges on the precise control of the spatial arrangement of reactants in the transition state. In the synthesis of spiro[4.4]non-3-en-2-one, the key transformation is an intramolecular Michael addition. The choice of a chiral organocatalyst, typically a secondary amine like proline, is paramount.[1][3] The catalyst operates through a catalytic cycle involving the formation of a nucleophilic enamine intermediate from the acyclic precursor. This enamine, being chiral, directs the subsequent intramolecular cyclization to preferentially form one enantiomer of the spirocyclic product. The steric and electronic properties of the catalyst and the substrate dictate the facial selectivity of the cyclization, ultimately determining the enantiomeric excess (ee) of the final product.

Mechanism of Action: The Proline-Catalyzed Intramolecular Michael Addition

The organocatalytic asymmetric synthesis of spiro[4.4]non-3-en-2-one from a suitable acyclic diketone or keto-aldehyde precursor proceeds through a well-established enamine catalysis mechanism. The catalytic cycle can be dissected into the following key steps:

  • Enamine Formation: The chiral secondary amine catalyst, (S)-proline, reacts with one of the carbonyl groups of the acyclic precursor to form a chiral enamine intermediate. This is the crucial step where the chirality of the catalyst is transferred to the substrate.

  • Intramolecular Michael Addition: The nucleophilic enamine then undergoes an intramolecular conjugate addition to the α,β-unsaturated carbonyl moiety within the same molecule. The stereochemistry of the newly formed stereocenter is directed by the chiral environment created by the proline catalyst. A six-membered transition state is often invoked to explain the high levels of stereocontrol.[1]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral spiro[4.4]non-3-en-2-one product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.

Proline-Catalyzed Intramolecular Michael Addition cluster_cycle Catalytic Cycle Acyclic_Precursor Acyclic Precursor Enamine Chiral Enamine Intermediate Acyclic_Precursor->Enamine + Proline - H₂O Proline (S)-Proline Catalyst Transition_State Diastereoselective Transition State Enamine->Transition_State Intramolecular Michael Addition Iminium_Ion Iminium Ion Intermediate Transition_State->Iminium_Ion Product Spiro[4.4]non-3-en-2-one (Chiral Product) Iminium_Ion->Product + H₂O Product->Proline Catalyst Regeneration H2O H₂O

Figure 1: Catalytic cycle for the proline-catalyzed synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful execution and monitoring of reaction parameters will lead to reproducible and high-yielding results.

Materials and Reagents
  • Acyclic precursor (e.g., a 1,3-dicarbonyl compound with a tethered α,β-unsaturated acceptor)

  • (S)-Proline (catalyst)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO, or Chloroform - CHCl₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the acyclic precursor (1.0 mmol, 1.0 equiv).

    • Add the organocatalyst, (S)-proline (0.2 mmol, 20 mol%).

    • Dissolve the solids in the chosen solvent (e.g., 5 mL of DMSO).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure spiro[4.4]non-3-en-2-one.

Experimental_Workflow start Start setup Reaction Setup: - Acyclic Precursor - (S)-Proline - Solvent start->setup reaction Reaction: - Stir at Room Temp - Monitor by TLC setup->reaction workup Workup: - Quench with H₂O - Extraction - Drying reaction->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR - HPLC - Mass Spec purification->characterization end End characterization->end

Figure 2: Overall experimental workflow for the synthesis.

Data Presentation: Expected Outcomes and Characterization

The success of the synthesis is evaluated based on the yield of the purified product and its enantiomeric excess.

ParameterExpected ValueAnalytical Technique
Yield 70-90%Gravimetric analysis after purification
Enantiomeric Excess (ee) >90%Chiral High-Performance Liquid Chromatography (HPLC)
Diastereomeric Ratio (dr) >10:1¹H NMR Spectroscopy
Structure Confirmation Consistent with target¹H & ¹³C NMR, Mass Spectrometry

Characterization Notes:

  • ¹H and ¹³C NMR: The spectra should confirm the formation of the spirocyclic backbone and the presence of the enone functionality.

  • Chiral HPLC: Analysis using a chiral stationary phase is essential to determine the enantiomeric excess of the product by separating the two enantiomers.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Decomposition of starting material or product.Increase reaction time; Use a milder solvent; Check the purity of reagents.
Low Enantioselectivity Impure catalyst; Non-optimal solvent; Racemization.Use freshly purified catalyst; Screen different solvents; Perform the reaction at a lower temperature.
Difficult Purification Formation of side products; Close Rf values of product and impurities.Optimize reaction conditions to minimize side products; Use a different solvent system for chromatography.

Conclusion and Future Directions

This application note provides a robust and reliable protocol for the asymmetric synthesis of spiro[4.4]non-3-en-2-one using organocatalysis. The methodology is characterized by its operational simplicity, use of an environmentally friendly catalyst, and the ability to generate the target molecule with high enantiopurity. This approach opens avenues for the synthesis of a variety of substituted spiro[4.4]nonane derivatives by modifying the acyclic precursor. Further research can focus on expanding the substrate scope and exploring different organocatalyst systems to achieve even higher levels of stereocontrol and to synthesize more complex spirocyclic architectures. The development of such synthetic strategies is crucial for advancing drug discovery and natural product synthesis.

References

  • Wang, W. (2010). Organocatalytic Asymmetric Synthesis of Spirooxindoles. Wiley. [Link]

  • Géant, P.-Y., Urban, M., Remeš, M., Císařová, I., & Veselý, J. (2013). Enantioselective Organocatalytic Synthesis of Sulfur-Containing Spirocyclic Compounds. European Journal of Organic Chemistry, 2013(35), 7979–7988. [Link]

  • Rios, R. (2012). Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews, 41(3), 1060-1074. [Link]

  • Kumar, A., & Chimni, S. S. (2023). Organocatalytic Enantioselective Intramolecular Michael Addition via In Situ Generated Aminoisobenzofulvenes: Construction of Spiro Quaternary Carbon Stereocenters. Chemistry–A European Journal, e202301563. [Link]

  • List, B. (2007). Organocatalysis. Springer. [Link]

  • Wikipedia. (2023). Proline organocatalysis. [Link]

  • Pellissier, H. (2019). Asymmetric Organocatalysis. Royal Society of Chemistry. [Link]

Sources

Spiro[4.4]non-3-en-2-one as a scaffold for peptidomimetic drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Spiro[4.4]non-3-en-2-one as a Privileged Scaffold for Peptidomimetic Drug Design

Audience: Researchers, scientists, and drug development professionals.

Introduction: Embracing Rigidity for Enhanced Biological Activity

The therapeutic potential of peptides is immense, yet their translation into effective drugs is often hampered by inherent liabilities such as poor metabolic stability, low oral bioavailability, and conformational flexibility. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a powerful strategy to overcome these limitations.[1] A cornerstone of modern peptidomimetic design is the use of rigid molecular scaffolds to pre-organize key pharmacophoric groups into a bioactive conformation, thereby minimizing the entropic penalty upon binding to a biological target.[2]

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are exemplary scaffolds in this regard. Their inherent three-dimensionality and conformational constraint make them highly attractive for exploring novel chemical space and improving drug-like properties.[2][3][4] Among these, the spiro[4.4]nonane core is a particularly compelling building block. This application note provides a comprehensive guide to leveraging a specific derivative, Spiro[4.4]non-3-en-2-one , as a versatile scaffold for the rational design and development of novel peptidomimetic therapeutics. We will explore its synthesis, functionalization strategies, and the subsequent biophysical and cellular evaluation of the resulting compounds.

The Rationale: Why Spiro[4.4]nonane?

The selection of a scaffold is a critical decision in drug design. The spiro[4.4]nonane framework offers several distinct advantages that make it a "privileged scaffold" in medicinal chemistry.[5][6][7][8]

  • Inherent Three-Dimensionality: The tetrahedral spiro-carbon atom forces the two five-membered rings into orthogonal planes. This creates a rigid, well-defined three-dimensional structure with a high fraction of sp³-hybridized carbons (Fsp³), a feature often correlated with higher clinical success rates.[4][9] This rigidity allows for the precise spatial positioning of substituents to mimic the side-chain orientations of a peptide's secondary structure, such as a β-turn.

  • Conformational Constraint: Unlike flexible peptides that must adopt a specific conformation to bind their target, spiro-based peptidomimetics are "pre-organized" for binding. This reduces the entropic penalty of the binding event, which can lead to a significant increase in binding affinity and selectivity.[2]

  • Synthetic Tractability: The spiro[4.4]nonane core is accessible through established synthetic routes.[10][11] The Spiro[4.4]non-3-en-2-one derivative, in particular, features an α,β-unsaturated ketone (enone) system, which serves as a versatile chemical handle for introducing molecular diversity through a variety of well-understood chemical transformations.

  • Novelty and Intellectual Property: The unique geometry of spirocyclic systems provides access to novel chemical matter, offering significant opportunities for creating new intellectual property.[2][3]

Caption: A rigid spirocyclic scaffold pre-organizes pharmacophores into the bioactive conformation, unlike a flexible peptide.

Synthesis and Diversification Workflow

The power of the Spiro[4.4]non-3-en-2-one scaffold lies in its accessibility and the versatility of the enone functional group for introducing diversity elements. The general workflow involves the synthesis of the core structure followed by strategic functionalization.

Caption: Synthesis of the core scaffold followed by diversification reactions on the enone moiety.

Protocol 2.1: Synthesis of Spiro[4.4]non-3-en-2-one

This protocol describes a representative two-step procedure to generate the key enone intermediate from the saturated spiro[4.4]nonan-2-one. This method utilizes a selenylation-oxidation sequence.

Materials:

  • Spiro[4.4]nonan-2-one

  • Tetrahydrofuran (THF), anhydrous

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Phenylselenyl chloride (PhSeCl)

  • Dichloromethane (DCM)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas supply

Procedure:

Step 1: α-Selenylation

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add spiro[4.4]nonan-2-one (1.0 eq) dissolved in anhydrous THF (0.2 M).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LDA solution (1.1 eq) dropwise via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour. Causality: LDA is a strong, non-nucleophilic base used to quantitatively generate the lithium enolate of the ketone. The low temperature prevents side reactions.

  • Selenylation: In a separate flask, dissolve PhSeCl (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude α-phenylselenyl ketone can be purified by column chromatography or used directly in the next step.

Step 2: Oxidative Elimination

  • Oxidation: Dissolve the crude α-phenylselenyl ketone from Step 1 in DCM (0.2 M). Add H₂O₂ (30% aq. solution, 5.0 eq) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours). The reaction is often exothermic; a water bath can be used for cooling if necessary. Causality: H₂O₂ oxidizes the selenium atom to a selenoxide. This intermediate undergoes a spontaneous syn-elimination at room temperature to form the α,β-unsaturated double bond and phenylseleninic acid.

  • Workup: Dilute the reaction mixture with DCM and wash with water and saturated aqueous NaHCO₃. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Spiro[4.4]non-3-en-2-one as a pure compound.

Design Principles: Mimicking Peptide Secondary Structures

A primary application of this scaffold is to mimic β-turns, which are critical recognition motifs in many protein-protein interactions (PPIs).[12][13] A β-turn involves four amino acid residues (i, i+1, i+2, i+3), where the peptide chain reverses direction. The Spiro[4.4]non-3-en-2-one scaffold can be used to project substituents in a spatial arrangement that mimics the side chains of key residues in the turn.

Caption: The rigid spiro scaffold positions substituents (R1, R2) to emulate the side chains of key β-turn residues.

By functionalizing the scaffold at different positions (e.g., at C4 via Michael addition and at C2 via modification of the ketone), one can project vectors that correspond to the side chains of residues i+1 and i+2, which are often crucial for target recognition.

Protocols for Biological Evaluation

Once a library of peptidomimetics is synthesized, a robust evaluation cascade is necessary to identify promising candidates. This involves confirming direct target engagement and then assessing activity in a relevant cellular context.[14][15]

Biophysical Characterization of Target Engagement

Biophysical assays are essential to confirm that a compound binds directly to the intended protein target and to quantify the binding affinity (Kᴅ), kinetics (kₒₙ/kₒբբ), and thermodynamics.[][17]

Technique Principle Information Gained Strengths Limitations
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to an immobilized target.Kᴅ, kₒₙ, kₒբբReal-time, label-free, high sensitivity.[]Requires protein immobilization, potential artifacts.
Isothermal Titration Calorimetry (ITC) Measures heat change upon binding in solution.Kᴅ, stoichiometry (n), ΔH, ΔSGold standard for thermodynamics, label-free.[][17]Requires large amounts of pure protein.[18]
Differential Scanning Fluorimetry (DSF) Ligand binding stabilizes protein, increasing its melting temperature (Tₘ).Target engagement (ΔTₘ)High-throughput, low protein consumption.Indirect measure of affinity, prone to false positives.
Fluorescence Polarization (FP) Binding of a small fluorescent probe to a large protein slows its rotation, increasing polarization.Kᴅ, IC₅₀ (competition)Solution-based, high-throughput screening.[18][19]Requires a fluorescent probe, potential for interference.
Protocol 4.1: Determining Binding Affinity (Kᴅ) using Surface Plasmon Resonance (SPR)

This protocol outlines a standard kinetic/affinity analysis using an SPR-based instrument (e.g., Biacore).

Materials:

  • SPR instrument and sensor chip (e.g., CM5 chip for amine coupling).

  • Target protein of interest, >95% pure.

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

  • Amine coupling kit (EDC, NHS, Ethanolamine-HCl).

  • Running buffer (e.g., HBS-EP+: HEPES, NaCl, EDTA, P20 surfactant).

  • Spiro[4.4]nonane-based compounds dissolved in DMSO (stock) and diluted in running buffer.

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface of a flow cell by injecting a mixture of EDC/NHS for 7 minutes. Causality: EDC/NHS activates the carboxymethylated dextran surface to form reactive esters, ready to couple with primary amines on the protein.

    • Inject the target protein (e.g., 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 Response Units, RU).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl for 7 minutes.

    • A second flow cell should be prepared similarly but without protein (reference surface) to allow for subtraction of bulk refractive index changes and non-specific binding.

  • Binding Analysis (Kinetic Titration):

    • Prepare a serial dilution of the spiro compound in running buffer (e.g., from 100 µM to 1 nM), keeping the final DMSO concentration constant and low (<1%).

    • Inject the lowest concentration of the compound over both the target and reference flow cells for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Without regenerating the surface, repeat the injection with the next highest concentration. This is a single-cycle kinetics approach. Alternatively, a multi-cycle approach with a regeneration step between each concentration can be used.

    • Include several buffer-only (blank) injections for double-referencing.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and then subtracting the average of the blank injections (double-referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • The fitting will yield the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₒբբ or kₒբբ), and the equilibrium dissociation constant (Kᴅ = kₒբբ/kₐ).

Cellular Activity Assessment

Demonstrating that a compound engages its target in a cell and elicits a functional response is a critical step.[20] The choice of assay depends entirely on the target's function.[21]

Protocol 4.2: Cell-Based Reporter Gene Assay for a Transcription Factor Pathway

This protocol is a template for assessing compounds that are designed to inhibit (or activate) a signaling pathway that culminates in the activation of a transcription factor (e.g., NF-κB, AP-1).

Materials:

  • Host cell line (e.g., HEK293T) stably or transiently transfected with a reporter plasmid. The plasmid contains a promoter with binding sites for the transcription factor of interest, driving the expression of a reporter gene (e.g., Firefly Luciferase).

  • A control plasmid with a constitutively expressed reporter (e.g., Renilla Luciferase) for normalization.

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

  • Pathway stimulus (e.g., TNF-α to activate NF-κB).

  • Spiro-peptidomimetic compounds.

  • Luciferase assay reagent kit (e.g., Dual-Glo®).

  • Luminometer-compatible 96-well plates (white, clear-bottom).

Procedure:

  • Cell Plating: Seed the transfected cells into 96-well plates at a predetermined density (e.g., 20,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the spiro compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for a pre-determined time (e.g., 1 hour). Causality: This pre-incubation allows the compound to enter the cells and bind to its target before pathway stimulation.

  • Stimulation: Add the pathway stimulus (e.g., TNF-α at its EC₈₀ concentration) to all wells except the unstimulated controls. Incubate for the optimal time for reporter gene expression (e.g., 6-8 hours).

  • Lysis and Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the first luciferase reagent (for Firefly Luciferase) to all wells, which lyses the cells and provides the substrate.

    • Measure luminescence on a plate reader.

    • Add the second reagent (which quenches the Firefly signal and provides the substrate for Renilla Luciferase) and measure luminescence again.

  • Data Analysis:

    • Normalize the data by dividing the Firefly Luciferase signal by the Renilla Luciferase signal for each well.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

References

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC. (n.d.).
  • Spirocyclic Peptidomimetics. (n.d.). Wiley Online Library.
  • Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. (2025, August 6).
  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021, January 6). Royal Society of Chemistry.
  • Application Note: Spiro[4.4]nonan-1-one as a Versatile Precursor for the Synthesis of Novel Spiro-Heterocycles. (n.d.). Benchchem.
  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. (2021, November 17).
  • Evaluation of peptidomimetic inhibitors Abstract. (2025, December 12). bioRxiv.
  • Spirocyclic derivatives as antioxidants: a review - PMC. (n.d.).
  • Biophysical Assays | Protein Interaction Analysis. (n.d.). BOC Sciences.
  • Cellular Activity Evalu
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
  • Spiro Compounds - Synthesis and Applic
  • The Use of Cell-Based Assays for Translational Medicine Studies. (n.d.). BioAgilytix.
  • Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. (n.d.). Frontiers.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Bio-Rad.
  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. (2024, April 10).
  • Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.).
  • Target Engagement Assays in Early Drug Discovery. (2025, September 12).
  • Synthesis and Properties of Derivatives of Spiro[4.4]nonane 1. (n.d.).
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • Spiro[4.4]nonatetraene and spiro[4.4]nona-1,3,7-triene. Synthesis and properties. Effects of spiroconjugation. (1973, October 1). Princeton University.
  • The use of spirocyclic scaffolds in drug discovery. (2014, July 5). CORE.
  • Optically active spiro[4.4]nonane derivatives: syntheses and circular dichroism of bis-αβ-unsaturated ketones. (n.d.). Royal Society of Chemistry.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021, December 1). BLDpharm.

Sources

Application Note: Scalable Synthesis of Spiro[4.4]non-3-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of complex spirocyclic scaffolds. It details the scalable synthesis of spiro[4.4]non-3-en-2-one , a privileged structural motif in medicinal chemistry, utilizing spiro[4.4]nonane-1,6-dione as the pivotal "1,6-dione" intermediate.[1]

Abstract & Strategic Overview

The spiro[4.4]nonane skeleton is a core feature in numerous bioactive natural products (e.g., fredericamycin A) and synthetic ligands. While direct cyclization of linear 1,6-dicarbonyls (e.g., cyclodecane-1,6-dione) typically yields fused hydroazulene systems via transannular aldol condensation, the synthesis of the spiro congener requires the establishment of a quaternary carbon center prior to or during ring closure.[1]

This protocol details the "Spiro-Dione Strategy," where the target enone is accessed via the scalable preparation of spiro[4.4]nonane-1,6-dione .[1] This intermediate is synthesized through a double-Michael addition or Dieckmann condensation sequence, followed by a regioselective desymmetrization to yield the target


-unsaturated ketone.[1]
Key Advantages of This Protocol:
  • Scalability: Avoids high-dilution conditions required for macrocyclizations.[1]

  • Regiocontrol: Uses latent symmetry of the 1,6-dione to simplify purification.

  • Versatility: The intermediate dione allows access to both enantiomers via asymmetric reduction (e.g., baker's yeast or chiral catalysis).

Retrosynthetic Analysis & Mechanism

The synthesis is disconnected into two phases: construction of the spiro-quaternary center and functional group manipulation to install the enone.

Mechanism Description
  • Spiro-Ring Construction: The quaternary center is formed via the alkylation of cyclopentadiene or a double Dieckmann condensation of a gem-disubstituted diester. The resulting spiro[4.4]nonane-1,6-dione represents the "1,6-dione" class in this context.[2]

  • Desymmetrization: The symmetric dione undergoes mono-protection (ketalization).

  • Enone Installation: The remaining ketone is subjected to

    
    -bromination/elimination or Saegusa-Ito oxidation protocols to generate the alkene.
    

Figure 1: Retrosynthetic logic flow from the target enone back to the diester precursor via the spiro-dione.[1][2]

Experimental Protocols

Phase 1: Synthesis of Spiro[4.4]nonane-1,6-dione

Objective: Create the spirocyclic core from an acyclic or monocyclic precursor.[1] Scale: 50 mmol (Gram-scale)

Reagents & Materials
  • Starting Material: Diethyl 3,3'-(cyclopentane-1,1-diyl)dipropionate (prepared via alkylation of cyclopentanecarboxylates or Michael addition to acrylates).[1]

  • Base: Sodium hydride (60% dispersion in oil) or Potassium tert-butoxide (1.0 M in THF).[1]

  • Solvent: Anhydrous Toluene or Benzene (reflux).

  • Quench: Glacial Acetic Acid, 10% HCl.

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.

  • Base Suspension: Charge the flask with NaH (2.2 equiv, 110 mmol, washed with hexanes to remove oil) and anhydrous toluene (200 mL).

  • Addition: Heat the suspension to 80°C. Add the diester (50 mmol) dropwise over 1 hour. The slow addition is critical to favor intramolecular cyclization over intermolecular polymerization.

  • Cyclization: Reflux the mixture for 6–12 hours. Monitor by TLC (formation of the

    
    -keto ester intermediate).
    
  • Decarboxylation (One-Pot):

    • Cool the mixture to room temperature.

    • Add 10% HCl (100 mL) cautiously to quench.

    • Reflux the biphasic mixture vigorously for 4 hours to induce hydrolysis and decarboxylation of the ester groups.

  • Workup: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organics, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize the crude solid from hexane/ether or purify via flash chromatography (SiO₂, Hexane:EtOAc 4:1).

    • Yield Expectation: 65–75%[1]

    • Appearance: White crystalline solid (mp 42–44°C).

Phase 2: Conversion to Spiro[4.4]non-3-en-2-one

Objective: Install the double bond regioselectively.

Reagents
  • Substrate: Spiro[4.4]nonane-1,6-dione.[1][2]

  • Reagents: Ethylene glycol, p-TsOH (cat.), Pyridinium tribromide (PHT), LiBr/Li₂CO₃.

Step-by-Step Methodology
  • Mono-Protection:

    • Reflux the dione (20 mmol) with ethylene glycol (1.0 equiv) and p-TsOH (0.05 equiv) in benzene (Dean-Stark trap) for 2 hours.

    • Note: Stoichiometric control is vital to prevent bis-ketalization.[1] Separate the mono-ketal via chromatography.

  • Bromination (

    
    -functionalization): 
    
    • Dissolve the mono-ketal (10 mmol) in THF (50 mL).

    • Add Pyridinium tribromide (1.05 equiv) at 0°C. Stir for 1 hour.

    • Workup with aqueous sodium thiosulfate to yield the

      
      -bromo ketone.
      
  • Elimination:

    • Dissolve the crude

      
      -bromo ketone in anhydrous DMF.
      
    • Add LiBr (1.5 equiv) and Li₂CO₃ (1.5 equiv). Heat to 100°C for 2 hours.

    • Alternative: Use DBU in refluxing toluene for milder elimination.

  • Deprotection (Optional): If the target requires the dione functionality restored (to have one enone and one ketone), treat with 1N HCl/THF. If the target is the mono-enone (with the other ring saturated), the ketal can be reduced or hydrolyzed depending on the final target needs.

    • For the specific title compound (Spiro[4.4]non-3-en-2-one): The unreacted ring remains a ketone (if dione was start) or methylene (if starting from monoketone).

    • Assumption: If the target is the mono-enone with a saturated second ring, the starting material should be spiro[4.4]nonan-2-one (monoketone), accessed by Wolff-Kishner reduction of the dione prior to enone formation.[1]

Analytical Data & Troubleshooting

Physicochemical Properties
CompoundFormulaMW ( g/mol )AppearanceKey NMR Signal (

)
Spiro[4.4]nonane-1,6-dione

152.19White Solid

2.0-2.6 (m, 12H, complex)
Spiro[4.4]non-3-en-2-one

134.18Pale Oil

7.60 (dt, 1H,

-H), 6.15 (dt, 1H,

-H)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Polymerization of diesterIncrease dilution; ensure addition rate is slow (<1 drop/sec).
Bis-ketal formation Excess glycol or long reaction timeUse exactly 0.95 equiv of glycol; stop reaction at 80% conversion.
No Elimination (Phase 2) Temperature too lowSwitch solvent to DMF (120°C) or use LiCl/DMF system.
Ring Opening Retro-Aldol during workupAvoid strong bases during the workup of the dione; keep pH neutral.

References

  • Preparation of Spiro[4.

    • Nieman, J. A., & Keay, B. A. (1985). Synthetic approaches to spiro[4.4]nonane-1,6-dione.[1][2]Canadian Journal of Chemistry, 63(11). Link

  • Asymmetric Synthesis of Spiro Diones

    • Trost, B. M., & Mao, J. G. (2001). Enantioselective synthesis of spirocyclic diketones.Journal of the American Chemical Society, 123(50). Link

  • Dieckmann Condensation Protocols

    • BenchChem. (2025). Spiro[4.4]nonane-1,6-dione: Technical Data and Synthesis.[1]Link

  • Enone Formation via Saegusa Oxidation (General Protocol)

    • Ito, Y., Hirao, T., & Saegusa, T. (1978). Synthesis of alpha,beta-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers.[1]The Journal of Organic Chemistry, 43(5), 1011-1013. Link

  • Scalable Spirocycle Synthesis

    • Paquette, L. A. (2003). Conversion of the Enantiomers of Spiro[4.4]nonane-1,6-diol.[1]Organic Letters, 5(6), 869-871.[1] Link

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheets (SDS) for all reagents before proceeding.

Sources

Application Note: Regioselective Grignard Additions to Spiro[4.4]non-3-en-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Spirocyclic Challenge

Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid, three-dimensional architecture highly valued in medicinal chemistry.[1] This conformational constraint can significantly enhance binding affinity and selectivity for biological targets.[1] The spiro[4.4]nonane core is a versatile building block for creating novel therapeutics. A key synthetic operation is the formation of new carbon-carbon bonds to introduce molecular complexity.

The Grignard reaction, a cornerstone of organic synthesis, provides a powerful method for this transformation by adding organomagnesium halides to carbonyl groups.[2] However, when the substrate is an α,β-unsaturated ketone, such as spiro[4.4]non-3-en-2-one, a fundamental challenge of regioselectivity arises. The Grignard reagent can attack at two distinct electrophilic sites: the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-conjugate addition).

This application note provides a detailed guide to understanding and controlling the regioselectivity of Grignard additions to spiro[4.4]non-3-en-2-one. We will explore the mechanistic underpinnings of this selectivity and provide field-tested protocols to direct the reaction toward either the 1,2- or 1,4-adduct, enabling precise control over the final molecular architecture.

Mechanistic Crossroads: 1,2- (Direct) vs. 1,4- (Conjugate) Addition

The outcome of the Grignard reaction on an α,β-unsaturated ketone is a competition between two pathways, governed by factors including the nature of the nucleophile, steric hindrance, and reaction temperature.[3][4]

  • 1,2-Addition (Direct Attack): Grignard reagents are considered "hard" nucleophiles due to the highly polarized, ionic character of the carbon-magnesium bond.[5][6] According to the Hard and Soft Acids and Bases (HSAB) principle, hard nucleophiles preferentially attack the "harder," more electrophilic carbonyl carbon.[5] This pathway is typically faster and irreversible, making it the kinetically favored product.[3] The reaction yields an allylic alcohol, preserving the carbon-carbon double bond.[7][8]

  • 1,4-Addition (Conjugate Attack): This pathway involves the nucleophilic attack at the "softer" β-carbon. While less common for standard Grignard reagents, this route can be favored under certain conditions.[4] Steric hindrance around the carbonyl group can impede the direct 1,2-attack, making the more accessible β-carbon a more likely target.[9][10] The spirocyclic nature of spiro[4.4]non-3-en-2-one introduces inherent steric bulk adjacent to the carbonyl, potentially increasing the yield of the 1,4-adduct compared to acyclic enones. The initial product is a magnesium enolate, which is then protonated during workup to yield a ketone.

G sub Spiro[4.4]non-3-en-2-one + R-MgX ts_12 Six-membered Transition State sub->ts_12 1,2-Attack (Direct) ts_14 Enolate Intermediate Formation sub->ts_14 1,4-Attack (Conjugate) prod_12 1,2-Addition Product (Allylic Alcohol) ts_12->prod_12 Fast, Irreversible prod_14 1,4-Addition Product (Ketone) ts_14->prod_14 Protonation cond_12 Standard Grignard (Hard Nucleophile) Kinetic Control cond_12->ts_12 cond_14 Grignard + Cu(I) (Soft Nucleophile) Thermodynamic Control cond_14->ts_14

Figure 1: Competing pathways for Grignard addition to an enone.

Controlling Regioselectivity: Protocols and Methodologies

The key to mastering this reaction is manipulating the reaction conditions to favor one pathway over the other. Below are two validated protocols designed to selectively generate either the 1,2- or 1,4-addition product.

Protocol 1: Maximizing 1,2-Addition (Allylic Alcohol Synthesis)

This protocol leverages the inherent preference of Grignard reagents for direct carbonyl attack under kinetic control.

Principle: By using a standard Grignard reagent at low temperatures without additives, the faster 1,2-addition pathway is favored. The low temperature minimizes the energy available to overcome the activation barrier for the 1,4-addition pathway.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: Dissolve spiro[4.4]non-3-en-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether (approx. 0.2 M solution).

  • Reaction Initiation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the Grignard reagent (e.g., Methylmagnesium Bromide, 1.2 eq, 3.0 M in ether) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C. Allow the mixture to warm to room temperature.

  • Workup and Purification: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude allylic alcohol by flash column chromatography.

Protocol 2: Maximizing 1,4-Addition (Conjugate Ketone Synthesis)

This protocol employs a copper(I) catalyst to transform the "hard" Grignard reagent into a "softer" organocuprate-like species in situ, which preferentially undergoes conjugate addition.[8][10]

Principle: Copper(I) salts, such as copper(I) iodide (CuI), react with Grignard reagents to form species that behave like Gilman reagents. These softer nucleophiles are highly selective for 1,4-addition to α,β-unsaturated ketones.[4]

Step-by-Step Methodology:

  • Apparatus Setup: Use the same inert atmosphere setup as described in Protocol 1.

  • Catalyst Suspension: To the flask, add copper(I) iodide (CuI, 0.05 - 0.10 eq) and anhydrous THF.

  • Reagent Cooling: Cool the suspension to -20 °C.

  • Grignard Addition: Add the Grignard reagent (1.2 eq) dropwise to the CuI suspension and stir for 15-20 minutes to allow for the formation of the organocuprate species.

  • Substrate Addition: In a separate flask, dissolve spiro[4.4]non-3-en-2-one (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -20 °C.

  • Reaction Monitoring: Stir the mixture at -20 °C to 0 °C for 2-4 hours, monitoring by TLC.

  • Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl. Note: The workup will likely involve an aqueous solution of ammonia to complex with copper salts, which can aid in their removal. Extract with diethyl ether, wash the organic layer with a mixture of saturated NH₄Cl/NH₄OH (9:1) until the blue color in the aqueous layer is gone, followed by a brine wash.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the target ketone by flash column chromatography.

G start Flame-Dried Glassware under Inert Gas (N2/Ar) add_substrate Add Spiro-Enone in Anhydrous THF start->add_substrate cool Cool to Target Temp (-78°C or -20°C) add_substrate->cool decision Additive? cool->decision add_cu Add Cu(I) Salt (e.g., CuI) decision->add_cu Yes (for 1,4) add_grignard Add Grignard Reagent (R-MgX) decision->add_grignard No (for 1,2) add_cu->add_grignard react Stir & Monitor (TLC) add_grignard->react quench Quench with sat. aq. NH4Cl react->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify end Isolated Product purify->end

Figure 2: Generalized experimental workflow for the Grignard reaction.

Data Summary and Expected Outcomes

The choice of protocol directly dictates the major product obtained. The following table summarizes the expected outcomes.

ParameterProtocol 1 (1,2-Addition)Protocol 2 (1,4-Addition)
Objective Synthesis of Allylic AlcoholSynthesis of β-Substituted Ketone
Key Additive NoneCopper(I) Iodide (CuI)
Temperature -78 °C-20 °C to 0 °C
Nucleophile Type Hard (R-MgX)Soft (R₂CuLi-like)
Control KineticThermodynamic/Reagent-based
Expected Major Product 2-Alkyl-spiro[4.4]non-3-en-2-ol3-Alkyl-spiro[4.4]nonan-2-one
Expected Selectivity >90:10 (1,2:1,4)>95:5 (1,4:1,2)

Expert Insights & Troubleshooting

Trustworthiness Through Self-Validation: A successful protocol is one that anticipates and mitigates potential failures. The primary side reactions in this system are enolization and reduction, particularly with bulky Grignard reagents.[11]

  • Issue: Low Conversion/No Reaction.

    • Cause: The steric hindrance of the spirocyclic core may be too great for the chosen Grignard reagent.[9] Ineffective initiation of the Grignard reagent can also be a cause.

    • Solution: Ensure the Grignard reagent is freshly prepared or titrated. Consider using a less sterically demanding Grignard reagent (e.g., MeMgBr vs. t-BuMgBr). The addition of Lewis acids like cerium(III) chloride (CeCl₃), known as the Luche condition, can enhance the electrophilicity of the carbonyl carbon and may improve yields for 1,2-additions, although this is more commonly associated with reductions.[12]

  • Issue: Mixture of 1,2 and 1,4 Products.

    • Cause: Incomplete conversion of the Grignard reagent to the organocuprate in Protocol 2, or the reaction temperature being too high in Protocol 1.

    • Solution: For Protocol 2, ensure the CuI is of high purity and allow sufficient time for the transmetallation to occur before adding the substrate. For Protocol 1, maintain strict temperature control at -78 °C.

  • Issue: Recovery of Starting Material after Workup.

    • Cause: The Grignard reagent may be acting as a base, deprotonating the α'-position (C5) to form a kinetically stable enolate, rather than as a nucleophile.[11] This is more likely with sterically hindered Grignard reagents.

    • Solution: Use a less hindered Grignard reagent. If deprotonation is unavoidable, an alternative synthetic route may be necessary.

A Note on Anhydrous Conditions: Grignard reagents are extremely strong bases and will be rapidly destroyed by protic sources, including water.[13] All glassware must be rigorously dried, and all solvents must be anhydrous to ensure the success of the reaction.

References

  • Anonymous. (2015, May 18). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? Chemistry Stack Exchange. [Link]

  • Anonymous. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. [Link]

  • Paryzek, Z., & Blaszczyk, K. (1987). Spiro steroids via the Barbier–Grignard reaction of steroidal ketones with allyl bromide and magnesium. Canadian Journal of Chemistry, 65(2), 229-234. [Link]

  • Organic Chemistry Portal. Grignard Reaction.[Link]

  • Kumar, P., et al. (2015). Spiro annulation of cage polycycles via Grignard reaction and ring-closing metathesis as key steps. Beilstein Journal of Organic Chemistry, 11, 1336-1341. [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds.[Link]

  • Paryzek, Z., & Blaszczyk, K. (1987). Spiro steroids via the Barbier–Grignard reaction of steroidal ketones with allyl bromide and magnesium. Canadian Science Publishing. [Link]

  • Wikipedia. Grignard reaction.[Link]

  • Study.com. Steric Hindrance Effect | Definition, Factors & Examples.[Link]

  • Anonymous. Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles. Chemical Communications. [Link]

  • ResearchGate. Scope of reactivity of Grignard reagents with α,β‐unsaturated carbonyls...[Link]

  • YouTube. (2019, December 12). Grignard Reagent and α,β-Unsaturated carbonyl compound.[Link]

  • Chemistry Stack Exchange. (2018, May 18). Reactions of Grignard Reagent: 1,2 vs 1,4 addition.[Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • ResearchGate. The Influence of Main Group Metallic Lewis Acids on the Formation and Reactivity of Grignard Reagents.[Link]

  • Anonymous. handout lab6 GRIGNARD REACTION.[Link]

  • Chandan, N. One-pot synthesis of spiro-3,4-dihydro-2H-pyrroles through tandem nucleophilic cyclisation reaction.[Link]

  • JoVE. (2023, February 8). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. YouTube. [Link]

  • Academia.edu. Exploiting Carvone To Demonstrate Both Stereocontrol and Regiocontrol: 1,2- vs 1,4-Addition of Grignard Reagents and Organocuprates.[Link]

  • Semmelhack, M. F., Foos, J. S., & Katz, S. (1973). Spiro[4.4]nonatetraene and spiro[4.4]nona-1,3,7-triene. Synthesis and properties. Effects of spiroconjugation. Journal of the American Chemical Society, 95(21), 7325-7334. [Link]

  • Ivanov, K. S., et al. (2023). Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. Journal of Organic Chemistry, 88(15), 11003–11009. [Link]

  • Reddit. (2024, October 6). how to decide between 1,4 and 1,2 nucleophilic attacks on alpha-beta unsaturated ketones?[Link]

  • LibreTexts. (2020, July 7). 11.6: Alcohols from Carbonyl Compounds- Grignard Reagents. Chemistry LibreTexts. [Link]

  • Wikipedia. Grignard reagent.[Link]

  • Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Maintaining Stereochemical Integrity in Spiro[4.4]non-3-en-2-one Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective functionalization of spiro[4.4]non-3-en-2-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these valuable chiral building blocks. The spiro[4.4]nonane core is a privileged scaffold found in numerous natural products and pharmaceuticals, making the preservation of its stereochemical integrity paramount.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of racemization.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: I've observed a significant drop in enantiomeric excess (ee) after my functionalization reaction. What are the likely causes?

A loss of enantiomeric purity is a common and frustrating issue. The root cause is almost always the unintended formation of a planar, achiral enolate intermediate at the carbon alpha to the carbonyl group. Once this intermediate forms, subsequent protonation or reaction can occur from either face, leading to racemization.[4][5][6]

Here is a systematic approach to diagnose the source of the problem:

  • Analyze Reaction Conditions:

    • Base: Was a base used? Even weak or catalytic amounts of base can facilitate deprotonation. The pKa of the α-proton in ketones like this is generally around 18-20, making it susceptible to deprotonation by common bases (e.g., alkoxides, amines, or even basic impurities).[4]

    • Temperature: Were elevated temperatures used? Higher temperatures can provide the activation energy needed for epimerization, especially if trace acidic or basic species are present.

    • pH of Aqueous Workup: Was the reaction quenched or worked up under basic conditions (e.g., saturated sodium bicarbonate wash)? Prolonged exposure to basic aqueous layers can cause significant racemization.

  • Examine the Purification Step:

    • Silica Gel Chromatography: Standard silica gel is inherently acidic (pH ≈ 4-5) and possesses surface silanol groups that can catalyze enolization. This is a very common, yet often overlooked, cause of racemization.[7] If you observe a drop in ee after your column, this is the likely culprit.

  • In-Process Control (IPC) Check:

    • To pinpoint the source, take a small aliquot of your crude reaction mixture before workup and purification.

    • Perform a rapid workup (e.g., dilute with a neutral solvent, dry with MgSO₄, and filter).

    • Immediately analyze the ee of this crude sample via chiral HPLC.[8][9]

    • Compare this value to the ee of your final, purified product. This will definitively tell you if the racemization is occurring during the reaction itself or during the workup/purification phase.

Q2: My chiral HPLC analysis shows my product is racemizing on the silica gel column. How can I prevent this?

This is a frequent challenge. The acidic silanol groups on the silica surface can act as proton donors/acceptors, facilitating the keto-enol tautomerism that leads to racemization.[7][10]

Here are several field-proven strategies to mitigate this issue:

  • Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent and add 0.5-1% (v/v) of a mild, volatile base like triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.

  • Use Pre-Treated Silica: Commercially available "neutralized" or "base-deactivated" silica gel can be a more consistent alternative.

  • Change Your Eluent System: Sometimes, simply changing the polarity of your eluent can reduce the contact time or interaction of your compound with the active sites.

  • Alternative Purification Methods:

    • Alumina Chromatography: Basic or neutral alumina can be an excellent alternative for base-sensitive compounds.

    • Recrystallization: If your product is crystalline, recrystallization is an ideal method for purification that often enhances enantiomeric purity.

    • Preparative Chiral HPLC/SFC: For high-value materials, direct separation of enantiomers on a preparative scale is the most robust option, completely avoiding the issue of racemization on an achiral stationary phase.[11]

Section 2: Frequently Asked Questions (FAQs)

This section provides proactive guidance for planning your experiments to avoid racemization from the start.

Q1: What is the fundamental mechanism of racemization for spiro[4.4]non-3-en-2-one?

The primary mechanism is enolization , which involves the deprotonation of the C1 carbon (the carbon atom alpha to the carbonyl group). This process is catalyzed by both acids and bases.

  • Base-Catalyzed Enolization: A base removes the acidic α-proton, creating a planar, resonance-stabilized enolate anion. This anion is achiral. Reprotonation can then occur from either the top or bottom face, leading to a mixture of both enantiomers.

  • Acid-Catalyzed Enolization: An acid protonates the carbonyl oxygen, making the α-proton more acidic. A weak base (like the solvent) can then remove the α-proton to form a planar, achiral enol. Tautomerization back to the ketone can result in a racemic mixture.

The base-catalyzed pathway is typically the more significant concern under common synthetic conditions.

RacemizationMechanism cluster_R cluster_Achiral cluster_S R_Ketone (R)-Spiroketone (Chiral) Enolate Planar Enolate (Achiral) R_Ketone->Enolate Deprotonation (Base, B:) Enolate->R_Ketone Protonation (HB) S_Ketone (S)-Spiroketone (Chiral) Enolate->S_Ketone Protonation (HB)

Q2: What are the best general practices to maintain stereochemical integrity when planning a functionalization?

Proactive planning is the key to success. Consider the following pillars of stereoconservative synthesis:

ParameterRecommendationRationale
Temperature Maintain low temperatures (e.g., -78 °C to 0 °C).Reduces the rate of enolization and potential side reactions. Epimerization is an equilibrium process that is less favorable at lower temperatures.
pH Control Strictly avoid strong bases (e.g., hydroxides, alkoxides) and strong acids. Use non-ionic bases (e.g., proton sponges) or carefully selected organocatalysts if a base is required.[1][12]Minimizes the formation of the achiral enolate/enol intermediate, which is the primary cause of racemization.[5][6]
Reagent Choice Select reagents known for mild reaction conditions. For instance, in conjugate additions, prefer organocuprates over harsher Grignard reagents.Harsher reagents often require conditions (e.g., higher temperatures, more basic additives) that promote racemization.
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it is complete.Minimizes the product's exposure time to potentially racemizing conditions.
Workup Use neutral or slightly acidic (e.g., saturated NH₄Cl) aqueous washes. Avoid basic washes like NaHCO₃ or Na₂CO₃.Prevents base-catalyzed epimerization during the extraction and separation phases.
Solvent Use aprotic solvents (e.g., THF, Toluene, DCM).Aprotic solvents do not facilitate proton transfer, which is a key step in both acid- and base-catalyzed enolization.
Q3: Which analytical techniques are essential for monitoring enantiomeric purity?

Direct analysis of enantiomeric composition is non-negotiable.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard.[8][9] A wide variety of chiral stationary phases (CSPs) are available, with polysaccharide-based columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, IA) being particularly effective for many ketones.[13][14]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is often faster and provides higher resolution than HPLC, making it an excellent choice for high-throughput screening and purification.[11]

  • NMR with Chiral Shift Reagents: While less common for routine analysis, using chiral lanthanide shift reagents can allow for the differentiation of enantiomers in an NMR spectrum. This can be a useful confirmatory technique.

Section 3: Recommended Protocol

Protocol: Stereoretentive Michael Addition to Spiro[4.4]non-3-en-2-one

This protocol provides a general framework for performing a conjugate addition while minimizing the risk of racemization of the starting material.

Objective: To add a nucleophile to the C4 position without epimerizing the C1 stereocenter.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Dry all glassware thoroughly in an oven ( >120 °C) and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents, preferably from a solvent purification system.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add your chosen nucleophile (e.g., a dialkylcuprate, prepared separately).

    • Cool the reaction vessel to the recommended temperature (typically -78 °C to -20 °C) using a dry ice/acetone or ice/salt bath.

  • Substrate Addition:

    • Dissolve one equivalent of enantiopure spiro[4.4]non-3-en-2-one in a minimal amount of anhydrous THF.

    • Add the solution dropwise to the cooled nucleophile suspension over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring:

    • Stir the reaction at the low temperature. Monitor its progress by taking small aliquots, quenching them in a separate vial with saturated NH₄Cl, and analyzing by TLC or LC-MS.

  • Quench:

    • Once the starting material is consumed, quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a proton source while maintaining a slightly acidic to neutral pH.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis & Purification:

    • Immediately analyze a small sample of the crude product by chiral HPLC to determine the post-reaction ee.

    • Purify the product using one of the recommended methods from the troubleshooting guide (e.g., chromatography with base-deactivated silica gel).

Workflow cluster_purify Purification Options Start Start: Enantiopure Spiroketone Reaction Functionalization (Low Temp, Aprotic Solvent) Start->Reaction Workup Neutral/Slightly Acidic Workup (e.g., sat. NH4Cl) Reaction->Workup IPC In-Process Control: Check Crude ee via Chiral HPLC Workup->IPC Aliquot Purification Purification Workup->Purification Col_Deactivated Deactivated Silica Gel Purification->Col_Deactivated Col_Alumina Alumina Purification->Col_Alumina Recrystal Recrystallization Purification->Recrystal Analysis Final Product Analysis: Confirm Structure & Final ee Col_Deactivated->Analysis Col_Alumina->Analysis Recrystal->Analysis

References

  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Organocatalytic Asymmetric Synthesis of Spiroacetals and Bridged Acetals. (2020, September 20). IntechOpen. Retrieved February 21, 2026, from [Link]

  • Organocatalytic Asymmetric Synthesis of Spiroacetals and Bridged Acetals. (n.d.). IntechOpen. Retrieved February 21, 2026, from [Link]

  • Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. (2005, August 30). Organic Letters. Retrieved February 21, 2026, from [Link]

  • Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. (2005, June 23). ACS Publications. Retrieved February 21, 2026, from [Link]

  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. (2025, May 15). The Journal of Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. (n.d.). ChemRxiv. Retrieved February 21, 2026, from [Link]

  • Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis. (2025, August 5). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B. (2025, February 17). Preprints.org. Retrieved February 21, 2026, from [Link]

  • Epimerization and Carbonyl Migration of Carbohydrates. (2023, April 8). YouTube. Retrieved February 21, 2026, from [Link]

  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. (2017, June 27). ACS Omega. Retrieved February 21, 2026, from [Link]

  • Self-induced chiral recognition in the association of enantiomeric mixtures on silica gel chromatography. (1987, September 1). Analytical Chemistry. Retrieved February 21, 2026, from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Reactions at the Alpha Carbon of Carbonyls. (n.d.). Blueprint MCAT. Retrieved February 21, 2026, from [Link]

  • Proposed mechanisms for racemization and related processes. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Highly Substituted Spiro[4.4]nonatrienes from a β-Amino-Substituted α,β-Unsaturated Fischer Carbene Complex and Three Molecules of an Arylalkyne. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]

  • Chiral High Performance Liquid Chromatography: Review. (2020, July 30). IJPPR. Retrieved February 21, 2026, from [Link]

  • The little secrets of silica gel in liquid chromatography columns. (n.d.). uHPLCs. Retrieved February 21, 2026, from [Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2025, August 7). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Rearrangement of a Carboxy-Substituted Spiro[4.4]nonatriene to Annulated Fulvenes Through a Pd(II)-Mediated 1,5-Vinyl Shift. (2023, October). ResearchGate. Retrieved February 21, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 21, 2026, from [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. Retrieved February 21, 2026, from [Link]

  • Recent problems with silica gel chromatography. (2025, November 26). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. (2015, May 15). PubMed. Retrieved February 21, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 21, 2026, from [Link]

  • Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination. (2021, August 29). SciSpace. Retrieved February 21, 2026, from [Link]

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019, December 4). ACS Omega. Retrieved February 21, 2026, from [Link]

  • Racemization – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 21, 2026, from [Link]

  • How is spiro[4.4]nonatetraene antiaromatic. (2015, July 4). Chemistry Stack Exchange. Retrieved February 21, 2026, from [Link]

  • Spiro – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 21, 2026, from [Link]

  • Optically active spiro[4.4]nonane derivatives: syntheses and circular dichroism of bis-αβ-unsaturated ketones. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]

Sources

Technical Support Center: Regiocontrol in Spiro[4.4]non-3-en-2-one Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Synthetic Methodology Division Last Updated: February 21, 2026

Executive Summary

The alkylation of spiro[4.4]non-3-en-2-one presents a unique set of regiochemical challenges. Unlike simple cyclopentenones, the spiro-fused quaternary center at C5 effectively blocks


-deprotonation, rendering the system strictly reliant on 

-functionalization (at C1). However, the neopentyl-like steric environment at C1 creates a high barrier to entry, often leading to competing O-alkylation , polyalkylation , or polymerization .

This guide provides a self-validating troubleshooting workflow to maximize C-selective, mono-alkylation at the


-position while controlling facial selectivity.

Module 1: Critical Analysis of Regioselectivity

Before adjusting experimental parameters, users must diagnose the specific "regio" failure mode. In this scaffold, regioselectivity refers to three distinct competition axes:

  • C- vs. O-Alkylation: The most common failure mode due to steric hindrance at C1.

  • Mono- vs. Di-Alkylation: Controlling the degree of substitution at the methylene bridge (C1).

  • 
     (C1) vs. 
    
    
    
    (C3):
    While direct enolization targets C1, transition-metal catalysis can target C3.
The Steric Landscape

The spiro[4.4] system creates a "cup-shaped" steric environment. The C1 protons are adjacent to the bulky spiro-center (C5).

  • Implication: The kinetic enolate is difficult to form and even harder to alkylate.

  • Result: The enolate oxygen, being less hindered, often reacts with the electrophile (O-alkylation) unless specific "softening" conditions are applied.

Module 2: Troubleshooting Guides (Q&A)

Issue A: "I am getting exclusive O-alkylation (Enol Ether formation)."

Diagnosis: This is a classic Hard/Soft Acid-Base (HSAB) mismatch. The steric bulk at C1 retards C-attack, allowing the kinetically faster O-attack to dominate, especially with "hard" electrophiles.

Corrective Protocol:

  • Switch Leaving Groups: Replace alkyl bromides or chlorides (harder) with Alkyl Iodides (softer). The iodide counter-ion creates a softer transition state favorable for C-alkylation.[1]

  • Solvent Modification: Introduce a polar aprotic co-solvent. While THF is standard, the tight Lithium-Oxygen bond shields the oxygen. However, to increase the reactivity of the bulky C1-carbanion, you must loosen the ion pair.

    • Recommendation: Add DMPU (N,N'-Dimethylpropyleneurea) or HMPA (if safety permits) at 10–20% v/v.

    • Mechanism:[2][3][4][5][6][7][8][9] These additives solvate the Lithium cation, creating a "naked" enolate. While this generally increases reactivity at both sites, it is often the only way to make the C1 position nucleophilic enough to react.[10] To counteract O-alkylation here, ensure the electrophile is soft (Iodide).

Issue B: "Yields are low (<30%) and I see starting material."

Diagnosis: Incomplete deprotonation due to the neopentyl steric strain at C1. Standard LDA deprotonation at -78°C might be too slow or thermodynamically unfavorable.

Corrective Protocol:

  • Temperature Ramp: Generate the enolate at -78°C, but allow the solution to warm to -40°C for 30 minutes before adding the electrophile. This ensures complete formation of the Lithium enolate.

  • Base Selection: If LDA fails, switch to LiHMDS . Although LiHMDS is bulkier, it is less aggregated in THF than LDA, sometimes allowing for faster kinetics in hindered systems.

Issue C: "I am seeing significant Di-alkylation."

Diagnosis: The mono-alkylated product is likely less sterically crowded or has a similar pKa to the starting material, leading to rapid proton exchange (scrambling) during the reaction.

Corrective Protocol:

  • Inverse Addition: Do not add the electrophile to the enolate. Instead, cannulate the cold enolate solution slowly into a solution of the electrophile (in excess) at -78°C. This ensures the concentration of enolate is always low relative to the electrophile, minimizing proton transfer between product and enolate.

Module 3: Optimized Experimental Protocol

Objective: Mono-methylation of spiro[4.4]non-3-en-2-one at C1.

ParameterSpecificationRationale
Solvent THF (anhydrous) + DMPU (4:1 ratio)DMPU disrupts Li-aggregates, increasing C1 nucleophilicity.
Base LDA (1.1 equiv)Kinetic control; small enough to access C1 protons.
Temperature -78°C

-40°C (formation)
-40°C ensures full deprotonation of the hindered site.
Electrophile MeI (Methyl Iodide) (1.5 equiv)Soft electrophile favors C-alkylation over O-alkylation.
Quench AcOH/THF at -78°CRapid protonation prevents equilibration to thermodynamic mixtures.

Step-by-Step Workflow:

  • Enolate Generation: To a solution of diisopropylamine (1.2 equiv) in THF (0.5 M) at -78°C, add

    
    -BuLi (1.1 equiv). Stir 30 min.
    
  • Substrate Addition: Add spiro[4.4]non-3-en-2-one (1.0 equiv) dropwise as a solution in THF.

  • Maturation: Stir at -78°C for 15 min, then warm to -40°C for 30 min. (Critical for hindered substrates).

  • Additive: Cool back to -78°C. Add DMPU (20% of total solvent volume) dropwise. Stir 10 min.

  • Alkylation: Add Methyl Iodide (1.5 equiv) neat, dropwise.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC/GC. Do not warm to 0°C unless conversion is stalled.

  • Quench: Pour the cold reaction mixture vigorously into a rapidly stirring solution of saturated

    
    .
    

Module 4: Decision Logic Visualization

The following diagram illustrates the decision process for optimizing conditions based on observed failure modes.

G Start Start: Alkylation of spiro[4.4]non-3-en-2-one Check_Result Analyze Crude NMR/GC Start->Check_Result Issue_O Issue: O-Alkylation (Enol Ether) Check_Result->Issue_O Enol Ether detected Issue_SM Issue: Low Yield / SM (Steric Failure) Check_Result->Issue_SM Recovered SM Issue_Di Issue: Di-alkylation Check_Result->Issue_Di Poly-substitution Success Success: C1-Mono-Alkylation Check_Result->Success Desired Product Sol_O Fix: Switch to Alkyl Iodide + Keep Temp Low (-78°C) Issue_O->Sol_O Sol_SM Fix: Add DMPU/HMPA + Warm Enolate to -40°C Issue_SM->Sol_SM Sol_Di Fix: Inverse Addition (Enolate into Electrophile) Issue_Di->Sol_Di Sol_O->Success Sol_SM->Success Sol_Di->Success

Caption: Troubleshooting logic flow for optimizing regiochemical outcomes in hindered spiro-enone systems.

Module 5: Advanced Note on Stereocontrol

While regioselectivity controls where the group adds (C1 vs O), stereoselectivity controls which face it adds to.

  • The "Cup" Effect: The spiro[4.4] system often adopts a conformation where the spiro-ring creates a "cup."

  • Prediction: The electrophile will approach from the convex face (anti to the bulk of the spiro-ring).

  • Verification: NOE (Nuclear Overhauser Effect) studies are required to confirm the relative stereochemistry of the new alkyl group relative to the spiro-ring protons.

References

  • Evans, D. A. (2005). Chemistry 206: Advanced Organic Chemistry - Enolate Alkylation. Harvard University. Link (General Enolate Theory).

  • Reich, H. J. (2023). Bordwell pKa Table and Enolate Chemistry. University of Wisconsin-Madison. Link (Acidity and Aggregation data).

  • Paquette, L. A. (1985). Spirocyclic Compounds in Organic Synthesis. Organic Reactions.[3][4][6][8][9][10][11] (Foundational text on spiro-sterics).

  • Caine, D. (1976). Alkylation of Enolates. Carbon-Carbon Bond Formation, 1, 85.
  • Raji Reddy, C., et al. (2023).[9] Ipso-Cyclization of unactivated biaryl ynones leading to thio-functionalized spirocyclic enones. Organic & Biomolecular Chemistry. Link (Modern spiro-enone synthesis and functionalization context).

Sources

Purification of spiro[4.4]non-3-en-2-one from fused bicyclic byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Purification of spiro[4.4]non-3-en-2-one from fused bicyclic isomers. Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary

"I am synthesizing spiro[4.4]non-3-en-2-one via acid-catalyzed cyclization. The crude NMR shows a mixture of my target spiro-enone and a fused bicyclic byproduct (approx. 15-20%). Standard flash chromatography (Hexane/EtOAc) is failing to separate them; the spots co-elute or smear together. How do I isolate the pure spiro compound?"

Diagnostic & Root Cause Analysis

Before proceeding to purification, it is critical to confirm the identity of your impurity. In spiroannulation reactions (e.g., acid-catalyzed aldol condensations of diketones), the primary competition is between spirocyclization and fused-ring annulation .

  • Target: Spiro[4.4]non-3-en-2-one (Spiro-fused, orthogonal rings).

  • Impurity: Bicyclo[4.3.0]non-1(9)-en-2-one (Fused hydroindene system).

Why separation fails: Both compounds are constitutional isomers (


) with nearly identical polarity and boiling points. Standard silica gel relies on polarity (dipole-dipole interactions), which is insufficient here. You must exploit shape selectivity  and 

-complexation potential
.
Decision Matrix: Select Your Protocol

PurificationStrategy Start Start: Crude Mixture ScaleCheck Check Scale Start->ScaleCheck SmallScale < 500 mg ScaleCheck->SmallScale LargeScale > 1 gram ScaleCheck->LargeScale AgChrom Protocol A: Argentation Chromatography (AgNO3/Silica) SmallScale->AgChrom High Purity Needed Deriv Protocol B: Chemical Derivatization (Semicarbazone) LargeScale->Deriv Cost Effective

Figure 1: Strategic workflow for selecting the purification method based on scale and purity requirements.

Protocol A: Argentation Chromatography (The "Silver Bullet")

Best for: Small to medium scale (<1g), high purity requirements (>98%). Mechanism: Silver ions (


) form reversible 

-complexes with alkenes. The stability of this complex depends on the steric accessibility of the double bond.
  • Spiro-enone: The double bond is in a 5-membered ring, often less sterically hindered or electronically distinct.

  • Fused-enone: The double bond is often tetrasubstituted (bridgehead) or conjugated differently, leading to a weaker interaction with silver.

Step-by-Step Methodology
  • Preparation of 10%

    
    -Silica Gel: 
    
    • Dissolve

      
       (1.0 g) in Acetonitrile (10 mL) and Water (1 mL). Note: AgNO3 is light sensitive; wrap flask in foil.
      
    • Add dry Silica Gel (10 g, 230-400 mesh) to the solution.

    • Rotary evaporate the solvent in the dark until a free-flowing powder remains.

    • Dry in a vacuum oven at 60°C for 2 hours (shielded from light).

  • Column Packing:

    • Pack the column using the dry-pack method or slurry method (using Hexanes).

    • Critical: Flush the column with 3 CV (Column Volumes) of Hexanes before loading sample.

  • Elution:

    • Load your crude oil (dissolved in minimum Hexane/DCM).

    • Run a gradient: 0%

      
       10% Ether in Pentane (or Hexane) .
      
    • Observation: The fused byproduct typically elutes first (weaker complexation). The spiro compound elutes second (stronger retention).

  • Recovery:

    • Combine fractions. Wash the organic phase with brine to remove leached silver ions before evaporation.

Protocol B: Chemical Derivatization (The Scalable Method)

Best for: Large scale (>5g), or when chromatography is too expensive. Mechanism: Semicarbazones form crystalline solids. The spiro-ketone and fused-ketone will have vastly different crystallization rates or solubilities.

Step-by-Step Methodology
  • Derivatization:

    • Dissolve crude mixture in Ethanol/Water (1:1).

    • Add Semicarbazide Hydrochloride (1.2 equiv) and Sodium Acetate (1.5 equiv).

    • Reflux for 1 hour, then cool to 0°C.

    • Filtration: The spiro-semicarbazone typically crystallizes out. Filter and recrystallize from Ethanol until the melting point is sharp.

  • Hydrolysis (Regeneration):

    • Suspend the pure crystals in a biphasic mixture of Ether and 2N HCl.

    • Stir vigorously at room temperature for 4-6 hours.

    • Separate the organic layer, wash with

      
      , dry over 
      
      
      
      , and concentrate.

Protocol C: Prevention (Upstream Synthesis Optimization)

Root Cause: The formation of the fused ring is often thermodynamically driven. To maximize the spiro compound, you must operate under Kinetic Control .

ReactionControl Precursor Diketone Precursor Reaction Acid Catalyzed Cyclization Precursor->Reaction Spiro Spiro-Enone (Kinetic Product) Reaction->Spiro Low Temp Short Time Fused Fused-Enone (Thermodynamic Product) Reaction->Fused High Temp Prolonged Acid Exposure Spiro->Fused Isomerization via Acid/Heat

Figure 2: Kinetic vs. Thermodynamic pathways in spiroannulation.

Optimization Steps:

  • Lower Temperature: If running at reflux, reduce to 40°C or 0°C.

  • Acid Strength: Switch from strong mineral acids (HCl/H2SO4) to milder acids like p-TsOH or Lewis acids (

    
    ).
    
  • Quench Time: Monitor strictly by GC/TLC. Stop the reaction immediately upon consumption of starting material to prevent equilibration to the fused isomer.

FAQs: Common Troubleshooting

Q: Can I use distillation? A: Generally, no. The boiling point difference is usually


. Unless you have access to a spinning band distillation column with >50 theoretical plates, thermal rearrangement during distillation is a high risk.

Q: My silver column turned black. Is my compound destroyed? A: No. Silver nitrate reduces to metallic silver upon exposure to light or reducing agents. This is cosmetic but reduces the column's capacity. Always wrap columns in aluminum foil.

Q: The spiro compound is still impure after Protocol B. A: Recrystallize the semicarbazone one more time. Isomeric purity is achieved at the crystallization stage, not the hydrolysis stage.

References

  • Trost, B. M.; Mao, M. K. "Spiroannulation via organopalladium intermediates." Journal of the American Chemical Society, 1983 , 105, 6753–6755.

  • Paquette, L. A. "Recent Applications of Anionic Oxy-Cope Rearrangements." Tetrahedron, 1997 , 53, 13971-14020.

  • Williams, C. M.; Mander, L. N. "Chromatography with Silver Nitrate." Tetrahedron, 2001 , 57, 425-447.

  • Krapcho, A. P. "Synthesis of spiro[4.4]nonane-1,6-dione." Journal of Organic Chemistry, 1974 , 39, 1322.

Technical Support Center: Stability & Storage of Spiro[4.4]non-3-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SP-44-NON-001 Subject: Minimizing Polymerization & Degradation During Storage Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open / Resolution Provided

Executive Summary

Spiro[4.4]non-3-en-2-one is a cyclic


-unsaturated ketone (enone) possessing a spirocyclic quaternary carbon. Its storage instability arises from two synergistic factors: the electrophilic nature of the enone system  (prone to Michael additions) and the radical susceptibility  of the conjugated double bond.

This guide provides a self-validating storage protocol designed to arrest thermodynamic and kinetic degradation pathways.

Module 1: The Degradation Mechanism (Root Cause Analysis)

To prevent polymerization, you must understand how it occurs. This molecule degrades primarily through two pathways:

  • Radical Polymerization: Initiated by heat, light, or trace peroxides (from

    
    ).
    
  • Michael Addition Oligomerization: Catalyzed by trace acids/bases or high concentration, where one molecule acts as a nucleophile (via enolization) and another as the electrophile.

Visualizing the Threat

DegradationPathways Spiro Spiro[4.4]non-3-en-2-one (Monomer) Radical Carbon-Centered Radical Spiro->Radical Initiation Enolate Enolate/Enol Intermediate Spiro->Enolate Deprotonation UV UV Light / Heat UV->Radical O2 Oxygen (O2) O2->Radical Peroxide Formation Base Trace Base/Acid Base->Enolate Polymer Polymer Chain (Viscous/Solid) Radical->Polymer Propagation Dimer Dimer/Oligomer (Michael Adduct) Enolate->Dimer Attack on Monomer Dimer->Polymer Chain Growth

Figure 1: Dual degradation pathways. The enone functionality allows both radical polymerization (top path) and ionic oligomerization (bottom path).

Module 2: Critical Storage Protocols (SOP)

Do not rely on standard refrigeration. Follow this Standard Operating Procedure (SOP) for maximum integrity.

Environmental Controls
ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Arrhenius equation dictates that lowering T significantly reduces the rate constant (

) of polymerization.
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the liquid/solid. Nitrogen (

) is lighter and diffuses away faster if the seal is imperfect.
Light Dark / Amber Prevents photo-excitation of the

transition, which can initiate radical formation or [2+2] cycloaddition.
State Neat (Pure) Storing in solution (e.g., DCM, THF) increases the risk of peroxide formation from the solvent itself. Store neat if possible.
The "Double-Containment" System
  • Primary Vessel: Amber glass vial with a Teflon-lined screw cap.

  • Seal: Parafilm or electrical tape around the cap junction.

  • Secondary Vessel: Place the vial inside a larger jar containing a desiccant (e.g., Drierite) and an oxygen scavenger packet.

  • Freezer: Store at -20°C or lower.

Module 3: Stabilization Strategies (Advanced)

If you plan to store the compound for >1 month, chemical inhibition is recommended.

Stabilizer Selection Matrix
StabilizerConcentrationMechanismBest For
BHT (Butylated hydroxytoluene)0.05 - 0.1 wt%Radical Scavenger (H-atom donor)Top Recommendation. Non-reactive with the ketone; easily removed via flash column.
Hydroquinone 0.01 - 0.05 wt%Radical ScavengerEffective, but difficult to remove completely; can oxidize to quinones (coloring the sample).
Copper (Cu) Wire Surface contactRadical TrapUseful for distillation, but less effective for bulk solid/liquid storage.

Protocol for Adding BHT:

  • Prepare a 1% stock solution of BHT in

    
     or DCM.
    
  • Add the calculated amount to your spiro-enone solution.

  • Concentrate the mixture to dryness (if storing neat). The BHT remains homogeneously distributed.

Module 4: Troubleshooting & FAQs

Q1: My sample has turned yellow and viscous. Is it salvageable?

Diagnosis: The yellow color indicates oxidation (formation of diketones or quinoid species), and viscosity indicates oligomerization (low molecular weight polymers). Action:

  • Do not distill immediately. Heating a polymerized sample can induce rapid, exothermic decomposition.

  • Filtration: Dissolve in a non-polar solvent (Hexanes/EtOAc 9:1). Polymers are often less soluble and may precipitate or stick to the flask. Filter through a pad of Celite.

  • Purification: Perform a rapid filtration through a short plug of silica gel. The non-polar monomer will elute first; the polar oligomers/polymers will stick to the silica.

Q2: Can I store it in solution to avoid freezing/thawing cycles?

Answer: Generally, no .

  • Risk:[1] Ethers (THF, Diethyl ether) form peroxides over time, which initiate polymerization of your enone. Chlorinated solvents (DCM, Chloroform) can become slightly acidic (HCl formation), catalyzing Michael addition.

  • Exception: If you must store in solution, use Benzene or Toluene (non-peroxide forming, non-acidic) and store at -20°C under Argon.

Q3: How do I check purity without wasting sample?

Protocol: Thin Layer Chromatography (TLC).

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Visualization: UV lamp (254 nm). The conjugated enone will quench fluorescence (appear as a dark spot).

  • Stain:

    
    . The double bond will stain brown rapidly.
    
  • Sign of Degradation: A streak from the baseline indicates polymerization. A spot remaining at the baseline indicates high MW polymer.

Module 5: Workflow Decision Tree

Follow this logic flow upon receiving or synthesizing the material.

StorageWorkflow Start Material Received/Synthesized Check Check Purity (NMR/TLC) Start->Check Pure Is it >95% Pure? Check->Pure Purify Purify (Silica Plug) Pure->Purify No Usage Immediate Use? Pure->Usage Yes Purify->Check Stabilize Add BHT (0.1%) Usage->Stabilize No (>24h storage) UseNow Keep on Ice Use within 4 hrs Usage->UseNow Yes Pack Flush Argon + Amber Vial Stabilize->Pack Freeze Store at -80°C Pack->Freeze

Figure 2: Decision logic for handling spiro[4.4]non-3-en-2-one to ensure long-term viability.

References

  • Reactivity of

    
    -Unsaturated Carbonyls: 
    
    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.[2] (Explains the electrophilic nature of enones and Michael addition susceptibility).

  • Odian, G. Principles of Polymerization. 4th Ed. Wiley-Interscience.
  • Stabilization of Acrylic/Enone Systems

    • "The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid."[3] ResearchGate.[3][4] Available at: (Validates the oxygen/inhibitor relationship).

  • Spirocyclic Synthesis & Handling

    • Sumiyoshi, M., et al. "Optically active spiro[4.4]nonane derivatives: syntheses and circular dichroism of bis-αβ-unsaturated ketones."[5] J. Chem. Soc., Chem. Commun., 1977, 812-814.[5] (Foundational text on this specific scaffold).

  • General Laboratory Purification: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann. (Standard protocols for removing stabilizers like BHT).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Chiral Separation Methods for Spiro[4.4]nonenone Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the stereochemical purity of chiral molecules is of paramount importance. Spirocyclic scaffolds, such as the spiro[4.4]nonenone core, are increasingly incorporated into novel therapeutics and functional materials due to their rigid, three-dimensional structures. Consequently, the ability to resolve the enantiomers of these compounds is a critical analytical challenge. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of spiro[4.4]nonenone enantiomers, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.

The Challenge of Spiro[4.4]nonenone Enantioseparation

The enantiomers of spiro[4.4]nonenone, while possessing identical physical and chemical properties in an achiral environment, can exhibit significantly different pharmacological and toxicological profiles. The unique spirocyclic structure presents a distinct challenge for chiral recognition. The successful separation of these enantiomers by HPLC hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions to maximize stereoselective interactions.

Comparative Analysis of Chiral Separation Strategies

The direct separation of enantiomers using CSPs is the most prevalent and efficient approach in modern chromatography.[1][2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and are the cornerstone of many chiral separation strategies.[3][4][5]

Polysaccharide-Based Chiral Stationary Phases: The Workhorses of Chiral HPLC

Polysaccharide-based CSPs, derived from cellulose and amylose, offer a powerful platform for enantiomeric separations due to their helical structures which create a chiral environment.[6] The derivatization of the hydroxyl groups on these polysaccharides with various carbamates and benzoates leads to a diverse range of CSPs with unique chiral recognition capabilities.[7]

Table 1: Comparison of Common Polysaccharide-Based CSPs for Chiral Separations

Chiral Stationary Phase (CSP)Polymer BackboneCommon DerivativeTypical Applications & Strengths
Chiralcel® OD Cellulosetris(3,5-dimethylphenylcarbamate)Broad enantioselectivity for a wide range of racemates. A good first-choice screening column.[8]
Chiralcel® OJ Cellulosetris(4-methylbenzoate)Often complementary to Chiralcel® OD, showing different selectivity.[8]
Chiralpak® AD Amylosetris(3,5-dimethylphenylcarbamate)High success rate for chiral separations, often providing baseline resolution.[8]
Chiralpak® AS Amylosetris((S)-methylphenylcarbamate)Provides alternative selectivity to other amylose and cellulose-based phases.[8]

The choice between these CSPs is often empirical, and a screening approach is highly recommended to identify the optimal stationary phase for a given analyte.[8]

Normal-Phase vs. Reversed-Phase Chromatography: A Critical Choice

The selection of the chromatographic mode is a fundamental decision in method development.

  • Normal-Phase (NP) HPLC: Utilizing a non-polar mobile phase (e.g., hexane/alkanol mixtures) and a polar stationary phase, NP-HPLC is frequently the preferred starting point for the chiral separation of polar compounds like ketones.[9] The potential for hydrogen bonding and dipole-dipole interactions between the spiro[4.4]nonenone and the CSP is enhanced in this mode.

  • Reversed-Phase (RP) HPLC: Employing a polar mobile phase (e.g., water/acetonitrile/methanol) and a non-polar stationary phase, RP-HPLC is a versatile alternative. While less common for initial chiral screening of polar compounds, it can be advantageous for molecules with poor solubility in non-polar solvents.

A Systematic Approach to Method Development

A structured, multi-step process is the most efficient path to a robust chiral separation method.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation Screening_CSPs Select a set of complementary CSPs (e.g., Chiralcel OD, OJ, Chiralpak AD, AS) Screening_MP Screen with standard mobile phases (e.g., Hexane/IPA, Hexane/EtOH) Screening_CSPs->Screening_MP For each CSP Optimization_MP Optimize mobile phase composition (alkanol ratio, additives) Screening_MP->Optimization_MP Identify 'hit(s)' (partial or full separation) Optimization_Flow Adjust flow rate for optimal resolution and analysis time Optimization_MP->Optimization_Flow Optimization_Temp Evaluate effect of temperature on selectivity Optimization_Flow->Optimization_Temp Validation Validate for specificity, linearity, accuracy, precision, and robustness Optimization_Temp->Validation Finalized Method Optimization_Factors Resolution Resolution (Rs) MobilePhase Mobile Phase Composition Alkanol Alkanol Type (IPA, EtOH, n-PrOH) MobilePhase->Alkanol Ratio Hexane/Alkanol Ratio MobilePhase->Ratio Additives Additives (e.g., TFA, DEA) MobilePhase->Additives Alkanol->Resolution Ratio->Resolution Additives->Resolution FlowRate Flow Rate FlowRate->Resolution Temperature Temperature Temperature->Resolution

Caption: Key parameters for optimizing chiral separations.

Experimental Protocol: Method Optimization on Chiralpak® AD-H

1. Optimization of Alkanol Content:

  • Prepare a series of mobile phases with varying Hexane/IPA ratios (e.g., 95:5, 90:10, 85:15, 80:20).
  • Inject the sample with each mobile phase and plot the resolution (Rs) and retention time against the percentage of IPA.
  • Select the composition that provides the best balance of resolution and analysis time.

2. Evaluation of Temperature Effects:

  • Using the optimal mobile phase composition, run the analysis at different temperatures (e.g., 15°C, 25°C, 40°C).
  • Note the effect on retention time, selectivity, and resolution. Lower temperatures often improve resolution but increase analysis time and column backpressure.

3. Flow Rate Adjustment:

  • Vary the flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to find the best compromise between analysis speed and efficiency (peak width).

The Advantage of Immobilized CSPs

For methods requiring a broader range of solvents for optimization, immobilized polysaccharide CSPs are invaluable. Unlike their coated counterparts, immobilized phases are covalently bonded to the silica support, making them compatible with a wider array of organic solvents such as dichloromethane, chloroform, and ethyl acetate. [10][11]This expanded solvent compatibility can be crucial for separating particularly challenging enantiomers by providing alternative selectivity. [7]

Conclusion

The successful chiral separation of spiro[4.4]nonenone enantiomers by HPLC is readily achievable through a systematic and logical approach. Polysaccharide-based chiral stationary phases, particularly under normal-phase conditions, represent the most promising avenue for method development. By employing a comprehensive screening strategy with a diverse set of CSPs, followed by methodical optimization of the mobile phase and other chromatographic parameters, a robust and reliable analytical method can be developed. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently tackle the chiral separation of this important class of spirocyclic compounds.

References

  • Current time information in Le Flore County, US. Google.
  • Enantiocomplementary enzymatic resolution of the chiral auxiliary: cis,cis-6-(2,2-dimethylpropanamido)spiro[4.4]nonan-1-ol and the molecular basis for the high enantioselectivity of subtilisin Carlsberg. PubMed.
  • A Practical Asymmetric Synthesis of Enantiopure Spiron[9][9]onane‐1,6‐dione. ResearchGate. Retrieved from

  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. Benchchem.
  • cis,trans-spiro[4·4]nonane-1,6-diyl bis(p-dimethylaminobenzoate) as determined by the exciton chirality method. Springer.
  • Synthese der enantiomeren 1,6‐Spiro[4.4]nonadiene. ResearchGate.
  • Optically active spiro[4.4]nonane derivatives: syntheses and circular dichroism of bis-αβ-unsaturated ketones. RSC Publishing.
  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. ACS Publications.
  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. PMC.
  • Review of Chiral Stationary Phase Development and Chiral Applications. American Pharmaceutical Review.
  • Polysaccharide-based CSPs. Chiralpedia.
  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Chromatography Online.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC - NIH.
  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Johnson & Johnson.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. ACS Publications.
  • Chiral Separations. Pharmaceutical Technology.
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing.
  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of () - FULIR. MDPI.
  • Advantages of using immobilized stationary phases in chiral separations. Phenomenex.
  • Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. PMC - NIH.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Chiral HPLC Separations. Phenomenex.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • HPLC separation of enantiomers using chiral stationary phases. ResearchGate.

Sources

IR Spectroscopy Identification of Enone Functionality in Spiro Systems

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of enone functionalities within spirocyclic scaffolds presents a unique challenge in structural biology and medicinal chemistry. Unlike planar systems, spiro compounds introduce orthogonal steric strain and electronic decoupling that shift vibrational frequencies away from standard textbook values. This guide provides an objective technical comparison of Infrared (IR) spectroscopy against its primary alternatives (NMR, Raman) for this specific application. It details the competing physical forces—ring strain versus conjugation—that define the spiro-enone fingerprint and offers a self-validating protocol for rapid screening.

The Spiro-Enone Challenge: Decoupling Physical Forces

In standard conjugated enones (e.g., cyclohexenone), conjugation lowers the carbonyl stretching frequency (


) due to increased single-bond character. However, in spiro systems, the quaternary spiro-carbon introduces significant ring strain  and steric rigidity , which opposes this effect.
The Competing Forces Model
  • Conjugation Effect (Red Shift): Delocalization of

    
    -electrons lowers the bond order of 
    
    
    
    , typically reducing
    
    
    to
    
    
    .
  • Spiro-Ring Strain (Blue Shift): The spiro junction forces bond angles to deviate from ideal

    
     (
    
    
    
    ). To relieve strain, the carbonyl carbon increases
    
    
    -character in the
    
    
    -bond to oxygen, strengthening the bond and raising
    
    
    (often
    
    
    ).

The final observed frequency is the vector sum of these opposing forces.

PhysicalFactors SpiroCenter Spiro Quaternary Carbon Strain Ring Strain (Angle Compression) SpiroCenter->Strain Induces Hybridization Increased s-character in C=O Sigma Bond Strain->Hybridization Forces Conjugation Enone Conjugation (Resonance) BondOrder Reduced C=O Pi Bond Order Conjugation->BondOrder Causes Result Observed Frequency Shift Hybridization->Result Blue Shift (Increase v) BondOrder->Result Red Shift (Decrease v)

Figure 1: Mechanistic pathway of competing vibrational shifts in spiro-enone systems. Strain typically dominates in small rings (4-5 membered), while conjugation dominates in larger, flatter rings.

Comparative Analysis: IR vs. Alternatives

While NMR is the gold standard for connectivity, IR offers distinct advantages for functional group screening in spiro scaffolds.

Table 1: Technical Comparison Matrix
FeatureIR Spectroscopy Raman Spectroscopy NMR (

H/

C)
Primary Detection Dipole moment change (

)
Polarizability change (

)
Magnetic environment of nuclei
Enone Specificity High for C=O (Strong intensity)High for C=C (Strong intensity)Definitive for connectivity
Spiro Sensitivity Indirect (Frequency shifts via strain)Indirect (Skeletal modes)Direct (Quaternary C shift)
Sample State Solid (ATR/KBr) or SolutionSolid or SolutionSolution only
Timescale Seconds (Screening)MinutesMinutes to Hours
Key Blind Spot Weak C=C stretch in symmetric enonesFluorescence interferenceRequires deuterated solvents
Why Choose IR?
  • Throughput: IR is the only viable method for high-throughput screening of solid-state spiro compounds during synthesis optimization.

  • C=O Diagnostic: The carbonyl stretch is often the strongest peak in the spectrum, making it an unambiguous handle for monitoring enone formation, whereas in NMR, the carbonyl carbon is often slow to relax and requires long acquisition times.

Diagnostic Fingerprints & Data

The following data illustrates the "Spiro Shift" using Griseofulvin (a classic spiro-enone drug) compared to a standard conjugated enone.

Table 2: Characteristic Frequency Shifts
Compound ClassStructure Type

(cm

)

(cm

)
Notes
Cyclohex-2-en-1-one Planar Enone


Baseline conjugation effect.
Spiro[4.5]decan-1-one Spiro Ketone (No C=C)

N/AStrain effect only (Blue shift).
Griseofulvin Spiro-Enone


Net Effect: Strain overrides conjugation, pushing C=O >1680.

-Methylene-

-butyrolactone
Spiro-Lactone Enone


High strain (5-ring) + Lactone ester effect.

Critical Insight: In spiro systems, if the C=O stretch appears above


 despite being conjugated, it is a strong indicator of spiro-induced ring strain.

Experimental Protocol: Self-Validating Identification

To ensure data integrity (E-E-A-T), follow this protocol which accounts for solid-state packing effects that can distort frequencies.

Step 1: Sample Preparation (Dual-Phase Validation)
  • Solid State (ATR): Place 2 mg of the spiro compound on a Diamond ATR crystal. Apply high pressure to ensure contact.

    • Risk:[1] Intermolecular Hydrogen bonding or dipole alignment in the crystal lattice can shift peaks by

      
      .
      
  • Solution State (CCl

    
     or CH
    
    
    
    Cl
    
    
    ):
    Dissolve the sample to 0.1 M.
    • Validation: If the C=O peak shifts significantly (

      
      ) between solid and solution, the solid-state value is dominated by packing forces, not the intrinsic spiro-strain. Use solution values for structural assignment. 
      
Step 2: The "Fermi Resonance" Check

Spiro-enones (especially lactones) often exhibit Fermi Resonance —a splitting of the carbonyl band due to coupling with an overtone of a bending vibration.

  • Observation: Two peaks near

    
     instead of one.
    
  • Test: Solvent variation. Fermi resonance intensity ratios change with solvent polarity; simple fundamental vibrations do not change relative intensity as drastically.

Step 3: Complementary Raman Confirmation (Optional but Recommended)

If the C=C stretch in the IR spectrum is weak (common in symmetric spiro systems), acquire a Raman spectrum. The C=C stretch will be the dominant feature in Raman, confirming the "en" part of the "enone."

Analytical Workflow

Use this logic flow to confirm the moiety.

Workflow Start Unknown Spiro Compound IR_Screen Acquire IR (Solution Phase) Start->IR_Screen Check_CO Check 1650-1750 region IR_Screen->Check_CO High_Freq Band > 1680 cm-1 Check_CO->High_Freq Yes Low_Freq Band < 1675 cm-1 Check_CO->Low_Freq No Spiro_Indication Likely Strained Spiro-Enone (Strain > Conjugation) High_Freq->Spiro_Indication Planar_Indication Likely Planar/Fused System (Conjugation Dominant) Low_Freq->Planar_Indication Check_CC Check 1600-1640 region (C=C Stretch) Spiro_Indication->Check_CC Confirm Confirm with Raman (Strong C=C) Check_CC->Confirm Weak Signal?

Figure 2: Decision tree for categorizing enone types based on IR frequency thresholds.

References

  • NIST Chemistry WebBook. Spiro[4.5]decan-1-one IR Spectrum. National Institute of Standards and Technology. [Link]

  • SpectraBase. Griseofulvin IR Spectra Data. John Wiley & Sons. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Common Functional Groups (Enones and Ring Strain). [Link]

  • Renishaw. Raman Spectroscopy: Complementary Information to IR. [Link]

  • MDPI Molecules. Spiro-Linked Heterocycles: Synthesis and Spectral Properties. [Link][2]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Spiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, understanding the gas-phase fragmentation behavior of complex molecules is paramount for unambiguous structural elucidation. This guide provides an in-depth technical comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of spiro[4.4]nonane derivatives. By examining the influence of various functional groups and comparing these patterns to alternative spirocyclic systems, this document serves as a practical reference for interpreting mass spectra and understanding the underlying fragmentation mechanisms.

The Significance of Spiro[4.4]nonane Scaffolds and Mass Spectrometry

The spiro[4.4]nonane framework, a bicyclic system featuring two five-membered rings joined at a single carbon atom, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational landscape that can lead to enhanced target selectivity and improved pharmacokinetic properties.[1][2] Derivatives of this core are found in a range of biologically active compounds, including those with potential as novel therapeutics.[3]

Electron ionization mass spectrometry (EI-MS) is a powerful technique for the structural analysis of these and other organic molecules.[4] The high-energy electrons used in EI induce extensive fragmentation, creating a detailed fingerprint of the molecule that can be used for identification and structural characterization.[4]

Fundamental Fragmentation Patterns of Spiro[4.4]nonane Derivatives

The fragmentation of spiro[4.4]nonane derivatives under EI-MS is dictated by the stability of the resulting carbocations and radical species. The initial ionization event typically involves the removal of an electron to form a molecular ion (M+•). The subsequent fragmentation pathways are heavily influenced by the nature of the substituents on the spirocyclic core.

Unsubstituted Spiro[4.4]nonane

The mass spectrum of the parent spiro[4.4]nonane (C9H16, MW: 124.22 g/mol ) is characterized by a series of hydrocarbon fragments.[5] The primary fragmentation of carbocyclic spiro compounds under electron ionization typically begins with bond dissociation at the spiro-atom, leading to the formation of tertiary carbocation and radical centers.[6] Subsequent decomposition of these intermediates produces the characteristic ions observed in the spectrum.[6]

Spiro[4.4]nonan-1-one

The introduction of a carbonyl group, as in spiro[4.4]nonan-1-one (C9H14O, MW: 138.21 g/mol ), significantly directs the fragmentation process.[7] The presence of the oxygen atom provides a site for charge localization, influencing the subsequent bond cleavages. The molecular ion peak is observed at m/z 138. The fragmentation is characterized by cleavages of the bonds adjacent to the carbonyl group, leading to the formation of stable acylium ions.[4]

Spiro[4.4]nonane-1,6-dione

For spiro[4.4]nonane-1,6-dione (C9H12O2, MW: 152.19 g/mol ), the presence of two carbonyl groups provides multiple sites for charge localization and subsequent fragmentation.[8][9] The molecular ion peak is expected at m/z 152.[9] The fragmentation pattern is anticipated to involve the cleavage of the cyclopentanone rings, leading to a complex series of fragment ions.[9]

Heterocyclic Spiro[4.4]nonane Derivatives

The incorporation of heteroatoms into the spiro[4.4]nonane framework introduces new and often dominant fragmentation pathways.

The mass spectrum of 1,6-dioxaspiro[4.4]nonane-2,7-dione (C7H8O4, MW: 156.14 g/mol ) is influenced by the two lactone functionalities.[10][11] The fragmentation is expected to be directed by the oxygen atoms, likely involving ring-opening of the lactones and subsequent loss of small neutral molecules like CO and CO2.

In nitrogen-containing spiro[4.4]nonanes, such as 2-ethyl-2,7-diazaspiro[4.4]nonane, the fragmentation is directed by the nitrogen atoms.[6] Characteristic fragmentation pathways involve the formation of nitrogen-containing ions through cleavages of the heterocyclic rings.[6] For example, the formation of [M–NH3]+•, [M–CH4N]+, and [M–C3H8N]+ ions is characteristic for ionized 2-ethyl-2,7-diazaspiro[4.4]nonane.[6]

Comparative Fragmentation Analysis

A key aspect of interpreting mass spectra is to compare the fragmentation of a target molecule with that of structurally related compounds. This comparative approach can highlight the influence of subtle structural changes on the fragmentation pathways.

Comparison with Other Carbocyclic Spiroalkanes

The fragmentation of spiro[4.4]nonane can be compared with that of other spiroalkanes, such as spiro[4.5]decane and spiro[5.5]undecane, to understand the effect of ring size on the fragmentation pattern.[6] In the case of spiro[4.5]decane, prominent peaks corresponding to methylenecyclopentane (m/z 82) and methylenecyclohexane (m/z 96) are observed.[6] For spiro[5.5]undecane, the [C7H12]+• ion is one of the most abundant.[6] This indicates that the relative size of the two rings in the spiro system influences which ring is preferentially fragmented.

Data Summary Table
CompoundMolecular FormulaMolecular WeightKey Fragments (m/z) and Observations
Spiro[4.4]nonaneC9H16124.22Fragmentation initiated at the spiro-atom.
Spiro[4.4]nonan-1-oneC9H14O138.21M+• at 138; fragmentation directed by the carbonyl group.
Spiro[4.4]nonane-1,6-dioneC9H12O2152.19M+• expected at 152; cleavage of cyclopentanone rings.
1-Methylene-spiro[4.4]nonaneC10H16136.23M+• at 136.
1,6-Dioxaspiro[4.4]nonane-2,7-dioneC7H8O4156.14Fragmentation driven by lactone functionalities.
2-Ethyl-2,7-diazaspiro[4.4]nonaneC10H20N2168.28Characteristic loss of nitrogen-containing fragments.
Spiro[4.5]decaneC10H18138.25Fragments corresponding to methylenecyclopentane and methylenecyclohexane.
Spiro[5.5]undecaneC11H20152.28Abundant [C7H12]+• ion.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of spiro[4.4]nonane derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Dissolution: Dissolve the spiro[4.4]nonane derivative in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

  • Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Vial Transfer: Transfer the filtered solution to a standard 2 mL GC autosampler vial.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to the spiro[4.4]nonane derivative based on its retention time.

  • Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.

  • Fragmentation Analysis: Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions. Propose fragmentation mechanisms based on established principles of mass spectrometry.

  • Library Matching: Compare the acquired mass spectrum with entries in a commercial mass spectral library (e.g., NIST, Wiley) for confirmation.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate key fragmentation principles and workflows.

Fragmentation_Principles cluster_ionization Ionization cluster_fragmentation Fragmentation M Analyte Molecule (M) M_ion Molecular Ion (M+•) M->M_ion Electron Ionization (70 eV) F1 Fragment Ion 1+ M_ion->F1 Cleavage R1 Radical 1• M_ion->R1 F2 Fragment Ion 2+ M_ion->F2 Rearrangement & Cleavage N1 Neutral Loss 1 M_ion->N1

Caption: General workflow of electron ionization and subsequent fragmentation.

GCMS_Workflow Sample Sample Preparation Injection GC Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Analysis Detection->Data

Caption: A typical experimental workflow for GC-MS analysis.

Conclusion

The mass spectral fragmentation of spiro[4.4]nonane derivatives is a rich source of structural information. By understanding the fundamental principles of fragmentation and how they are influenced by various functional groups, researchers can confidently identify and characterize these important molecules. This guide provides a foundational understanding and a practical framework for the analysis of spiro[4.4]nonane derivatives by mass spectrometry. The comparative data presented herein should aid in distinguishing between different spirocyclic systems and in the elucidation of unknown spiro-compounds.

References

  • Spiro[4.4]nonan-1-one | C9H14O | CID 549135. PubChem. [Link]

  • Spiro(4.4)nonane-1,6-dione | C9H12O2 | CID 329798. PubChem. [Link]

  • Spiro[4.4]nonane, 1-methylene-. NIST WebBook. [Link]

  • Spiro[4.4]nona-1,6-diene, (S)-. SpectraBase. [Link]

  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione. NIST WebBook. [Link]

  • 1,6-Dioxaspiro(4.4)nonane | C7H12O2 | CID 67433. PubChem. [Link]

  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione. SIELC Technologies. [Link]

  • 1,6-Dioxaspiro[4.4]nonane secondary metabolite isolated from... ResearchGate. [Link]

  • Spiro[4.4]nonan-1-ol (C9H16O). PubChemLite. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. [Link]

  • 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. [Link]

  • 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Wikipedia. [Link]

  • Spiro(4.4)nonane | C9H16 | CID 78959. PubChem. [Link]

  • Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Spiro[4.4]non-3-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of Spiro[4.4]non-3-en-2-one. As a valued professional in research and development, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Hazard Assessment and Risk Management

Spiro[4.4]non-3-en-2-one is an α,β-unsaturated ketone, a class of compounds that requires careful handling due to potential reactivity and biological activity. Based on data from its saturated analogue, Spiro[4.4]nonan-2-one, we can anticipate a similar hazard profile.[1]

Anticipated Hazard Profile

The primary hazards are summarized below. A lab-specific risk assessment should be conducted before commencing any work with this compound.

Hazard ClassificationGHS Hazard CodeAnticipated RiskSource
Flammable LiquidsH227Combustible liquid.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]
Hazardous to the Aquatic EnvironmentH410 / H411(Assumed) Potentially very toxic to aquatic life with long-lasting effects.[2]

The presence of the unsaturated double bond conjugated to the ketone introduces increased reactivity compared to its saturated counterpart, potentially enhancing its biological and environmental impact. The high aquatic toxicity observed in more complex molecules containing a similar spiro-lactone core underscores the need for stringent environmental containment.[2]

Personal Protective Equipment (PPE)

Given the anticipated hazards, the following minimum PPE must be worn at all times when handling Spiro[4.4]non-3-en-2-one:

  • Hand Protection: Nitrile or neoprene gloves. Inspect gloves for integrity before each use.

  • Eye Protection: Chemical safety goggles. If there is a splash hazard, use a face shield in addition to goggles.

  • Skin and Body Protection: A flame-resistant laboratory coat. Ensure cuffs are snug and the coat is fully buttoned.

  • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of vapors.

Disposal Workflow and Procedures

The proper disposal of chemical waste is a regulated process. All chemical waste must be treated as hazardous unless confirmed otherwise by your institution's EHS office. Never dispose of this chemical down the drain or in the regular trash.[3]

Decision-Making Workflow for Disposal

The following diagram outlines the critical decision points for managing waste streams containing Spiro[4.4]non-3-en-2-one.

G cluster_0 cluster_1 Disposal & Decontamination Protocols start Waste Generation: Spiro[4.4]non-3-en-2-one waste_type Identify Waste Type start->waste_type liquid_waste Protocol 1: Collect in designated, non-halogenated solvent waste container. waste_type->liquid_waste Liquid (Pure, solutions) solid_waste Protocol 2: Double-bag in yellow hazardous waste bags. waste_type->solid_waste Solid (Contaminated PPE, wipes) glassware Protocol 3: Decontaminate via triple rinse. waste_type->glassware Reusable Glassware empty_container Protocol 4: Triple rinse, deface label, dispose of as non-hazardous glass. waste_type->empty_container Empty Stock Container final_disposal Arrange for pickup by EHS / Certified Hazardous Waste Contractor. liquid_waste->final_disposal solid_waste->final_disposal rinse_waste Collect all rinsate as hazardous liquid waste. glassware->rinse_waste empty_container->rinse_waste rinse_waste->liquid_waste

Caption: Waste Management Workflow for Spiro[4.4]non-3-en-2-one.

Detailed Disposal and Decontamination Protocols

Follow these step-by-step procedures to ensure safe and compliant disposal.

Protocol 1: Bulk & Liquid Waste Disposal

This protocol applies to the pure compound, reaction mixtures, and solutions used for extraction or chromatography.

  • Select a Waste Container: Use a designated, leak-proof container compatible with organic solvents. The container must be clearly labeled "Hazardous Waste".

  • Segregate Waste: This compound is a non-halogenated ketone. Collect it in a waste stream designated for non-halogenated organic solvents. Do not mix with halogenated solvents, strong acids, bases, or oxidizers.

  • Label Contents: On the hazardous waste tag, list "Spiro[4.4]non-3-en-2-one" and any other solvents or reagents present, with their approximate percentages. Do not use abbreviations or chemical formulas.

  • Keep Container Closed: The waste container must be sealed with a proper cap at all times, except when adding waste.

  • Storage: Store the sealed waste container in a secondary containment bin within a ventilated area (e.g., a satellite accumulation area in or near the fume hood), away from heat and ignition sources.

  • Arrange for Pickup: Once the container is 90% full, submit a chemical waste pickup request to your institution's EHS department.

Protocol 2: Contaminated Solid Waste Disposal

This protocol applies to disposable items such as gloves, bench paper, weighing paper, and spill cleanup materials.

  • Segregation: Place all contaminated solid waste into a designated, labeled hazardous waste container. Typically, this is a sturdy cardboard box lined with two yellow hazardous waste bags.

  • No Free Liquids: Ensure that no free-flowing liquids are placed in the solid waste container. Absorbent materials used for spills should be saturated but not dripping.

  • Sealing and Storage: When the bag is full, seal it securely and then seal the outer bag. Store the closed box in your lab's designated waste accumulation area.

  • Arrange for Pickup: Request a pickup from your EHS department as you would for liquid waste.

Protocol 3: Decontamination of Reusable Glassware
  • Initial Rinse: In a fume hood, rinse the glassware three times with a small amount of a suitable solvent (e.g., acetone or ethanol). Each rinsing should use an amount of solvent equal to about 5-10% of the container's volume.

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste. Collect it in your non-halogenated solvent waste container as described in Protocol 1.

  • Standard Washing: After the solvent rinse, the glassware can be washed with soap and water as per standard laboratory procedure.

Protocol 4: Empty Stock Container Disposal

An "empty" container that held a hazardous chemical must still be handled carefully.

  • Triple Rinse: Follow the triple rinse procedure described in Protocol 3, collecting all rinsate as hazardous waste.

  • Deface Label: Completely remove or thoroughly deface the original manufacturer's label to prevent confusion. You can use a marker to black out the chemical name and hazard pictograms.

  • Dispose: Once triple-rinsed and defaced, the container is generally considered non-hazardous and can be disposed of in the appropriate receptacle for broken glass or recycled, according to your facility's policies. Remove the cap before disposal.

Emergency Procedures: Spill Management

In the event of a spill, remain calm and follow these steps.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate (If Necessary): For large spills (e.g., >100 mL) or spills outside of a fume hood, evacuate the area and contact your institution's EHS emergency line.

  • Contain the Spill: For small, manageable spills inside a fume hood:

    • Ensure you are wearing appropriate PPE.

    • Contain the liquid spill by surrounding it with an absorbent material (e.g., spill pads, vermiculite, or sand).

    • Working from the outside in, absorb the spilled material.

  • Package Waste: Place all used absorbent materials and any contaminated items into a hazardous waste bag.

  • Decontaminate: Wipe the spill area with a cloth soaked in acetone or ethanol, followed by a standard soap and water cleaning. All wipes used for decontamination are also hazardous solid waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, even if it is small.

By adhering to these scientifically-grounded procedures, you contribute to a safe and responsible research environment.

References

  • U.S. Patent US3923648A, "Detoxification of aldehydes and ketones," published December 2, 1975. Accessed February 20, 2026.
  • PubChem. "Spiro[4.4]nonan-2-one | C9H14O | CID 549163." National Center for Biotechnology Information. Accessed February 20, 2026. [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." Accessed February 20, 2026. [Link]

  • U.S. Environmental Protection Agency. "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." Accessed February 20, 2026. [Link]

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Navigating the Spiro[4.4]non-3-en-2-one Landscape: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, pushing the boundaries of science and drug development requires not only innovation but also an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of Spiro[4.4]non-2-en-1-one. By understanding the inherent chemical properties and potential hazards, you can implement robust safety protocols that protect yourself, your colleagues, and your research.

Hazard Assessment: Understanding the Reactivity of Spiro[4.4]non-3-en-2-one

Spiro[4.4]nonan-2-one is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation. The introduction of a carbon-carbon double bond in Spiro[4.4]non-3-en-2-one likely introduces additional considerations. Unsaturated ketones can be more reactive than their saturated counterparts and may exhibit increased toxicity. The presence of the double bond could also increase the potential for polymerization. Therefore, a cautious and conservative approach to handling is paramount.

Inferred Hazard Profile:

Hazard ClassDescriptionPotential Effects
Flammability Combustible LiquidMay ignite on heating or in the presence of an ignition source. Vapors may be heavier than air and travel to an ignition source.[1][2][3][4]
Skin Corrosion/Irritation Skin IrritantCauses skin irritation upon direct contact. Prolonged or repeated contact may lead to dermatitis.[2]
Serious Eye Damage/Irritation Serious Eye IrritantCauses serious eye irritation. Direct contact can result in pain, redness, and potential damage to the cornea.[2][3][4]
Specific Target Organ Toxicity (Single Exposure) Respiratory Tract IrritationMay cause respiratory irritation if inhaled. Symptoms can include coughing, sneezing, and sore throat.[2]
Potential for Polymerization The unsaturated nature of the molecule suggests a potential for polymerization, possibly initiated by heat, light, or catalysts.
Unknown Chronic Effects Due to the lack of specific toxicological data, chronic effects are unknown. It is prudent to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling Spiro[4.4]non-3-en-2-one. The following recommendations are based on the inferred hazards and best practices for handling volatile, irritant, and potentially flammable organic ketones.

Core PPE Requirements
PPE CategorySpecificationRationale
Hand Protection Ketone-Resistant Gloves: such as those made of butyl rubber or specialized laminates (e.g., Silver Shield/4H®). Double gloving is recommended.Standard nitrile or latex gloves may offer insufficient protection against ketones. Ketone-resistant materials are crucial to prevent skin contact and absorption.
Eye and Face Protection Chemical Splash Goggles and a Face Shield. Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face from splashes and potential reactions.
Respiratory Protection Work within a certified chemical fume hood. For situations where a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary.A fume hood is the primary engineering control to minimize inhalation of vapors. A respirator provides personal protection when engineering controls are insufficient.
Protective Clothing Flame-resistant lab coat, long pants, and closed-toe shoes. Protects the skin from accidental splashes and provides a barrier in case of a small fire.

Operational Protocols: From Benchtop to Disposal

Adherence to standardized procedures is critical for minimizing risk. The following protocols provide a framework for the safe handling and disposal of Spiro[4.4]non-3-en-2-one.

General Handling and Storage
  • Work in a Designated Area: All work with Spiro[4.4]non-3-en-2-one should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.

  • Avoid Ignition Sources: Keep the compound away from open flames, hot plates, and other potential ignition sources.[1][2]

  • Use Appropriate Equipment: Utilize glassware and equipment that are clean, dry, and free of contaminants that could initiate a reaction.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2] The storage area should be separate from strong oxidizing agents and incompatible materials.

Spill Response Protocol

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_and_ppe Assessment & PPE cluster_containment_and_cleanup Containment & Cleanup cluster_disposal_and_reporting Disposal & Reporting Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Ignition Eliminate all ignition sources Evacuate->Ignition Assess Assess the spill size and hazards Ignition->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Absorb Absorb the spilled liquid Contain->Absorb Collect Collect absorbed material into a labeled waste container Absorb->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident to the appropriate personnel Dispose->Report

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Eliminate Ignition Sources: Turn off any nearby hot plates, and remove other sources of ignition.[1]

  • Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent to dike the spill and prevent it from spreading.[5][6]

  • Absorption: Apply the absorbent material over the spill, working from the outside in.

  • Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[6]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials as hazardous chemical waste according to your institution's guidelines.[7][8]

  • Reporting: Report the spill to your laboratory supervisor and institutional safety office.

Waste Disposal

Proper disposal of Spiro[4.4]non-3-en-2-one and any contaminated materials is a critical final step.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[9]

  • Containerization: Collect all liquid and solid waste containing Spiro[4.4]non-3-en-2-one in a dedicated, clearly labeled, and sealed hazardous waste container.[8][10]

  • Labeling: The waste container must be labeled with the full chemical name ("Spiro[4.4]non-3-en-2-one") and the appropriate hazard pictograms (e.g., flammable, irritant).

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not pour this chemical down the drain. [7][11]

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while ensuring a safe working environment.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from the University of Canterbury website.
  • The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from the Vanderbilt University Medical Center website.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from the Central Washington University website.
  • Cornell University Environmental Health and Safety. (2023, October 24). 5.4 Chemical Spill Procedures.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Georgia Institute of Technology Environmental Health & Safety. Spill Kits and Spill Clean Up Procedures.
  • Binghamton University. (2023, October 24). Hazardous Chemical Spill Cleanup.
  • American Chemistry Council. Liquid Organic Peroxide Spill Clean Up. Retrieved from the American Chemistry Council website.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13205284, Spiro[4.4]non-2-en-1-one.
  • Chemwatch. (2025, March 13). Safety Data Sheet: ACETONE.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 637594, 2-Azaspiro[4.4]nonan-3-one.
  • Fisher Scientific. (2024, February 14). Safety Data Sheet: Bicyclo[3.2.0]hept-2-en-6-one.
  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet.
  • Wikipedia. 1,6-Dioxaspiro(4.4)nonane-2,7-dione.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.